Product packaging for Piperacillin(Cat. No.:CAS No. 61477-96-1)

Piperacillin

Cat. No.: B028561
CAS No.: 61477-96-1
M. Wt: 517.6 g/mol
InChI Key: IVBHGBMCVLDMKU-GXNBUGAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperacillin is a broad-spectrum, semisynthetic penicillin belonging to the ureidopenicillin class, provided as a high-purity powder for research applications. It exhibits potent in vitro antimicrobial activity against a wide range of gram-positive and gram-negative aerobic and anaerobic bacteria, with particular efficacy against Pseudomonas aeruginosa strains. Its bactericidal action is mediated through the inhibition of bacterial cell wall synthesis by binding to specific penicillin-binding proteins (PBPs). With a molecular formula of C₂₃H₂₇N₅O₇S and a molecular weight of 517.56 g/mol, our this compound has a purity of ≥95% and is supplied as a white to off-white powder. It is freely soluble in methanol and only sparingly soluble in aqueous solutions. This product is labeled "For Research Use Only" and is strictly not intended for diagnostic or therapeutic use in humans or animals. Always refer to the Safety Data Sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27N5O7S B028561 Piperacillin CAS No. 61477-96-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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InChI

InChI=1S/C23H27N5O7S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/t13-,14-,15+,20-/m1/s1
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InChI Key

IVBHGBMCVLDMKU-GXNBUGAJSA-N
Source PubChem
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Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O
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Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O
Source PubChem
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Molecular Formula

C23H27N5O7S
Source PubChem
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Related CAS

59703-84-3 (mono-hydrochloride salt)
Record name Piperacillin [INN]
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DSSTOX Substance ID

DTXSID2023482
Record name Piperacillin
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Molecular Weight

517.6 g/mol
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Physical Description

White to off-white solid; [Bristol-Myers Squibb], Solid
Record name Piperacillin
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Solubility

1.19e-01 g/L
Record name Piperacillin
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CAS No.

61477-96-1, 66258-76-2, 59703-84-3
Record name Piperacillin
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Record name [2S-[2α,5α,6β(S*)]]-6-[[[[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[[(4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-, monosodium salt, [2S-[2α,5α,6β(S*)]]-
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Record name PIPERACILLIN ANHYDROUS
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Record name Piperacillin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Piperacillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and pharmacological properties of piperacillin, a widely used β-lactam antibiotic. The information is intended to support research, drug development, and a deeper understanding of its mechanism of action and clinical application.

Chemical Structure and Identification

This compound is a semisynthetic, broad-spectrum ureidopenicillin antibiotic.[1] Its chemical structure is characterized by a β-lactam ring fused to a thiazolidine ring, a core structure common to all penicillins.[2] The side chain attached to the β-lactam ring is a derivative of ampicillin, featuring a 4-ethyl-2,3-dioxopiperazine-1-carbonylamino group, which enhances its activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1][3]

Chemical Identifiers

IdentifierValue
IUPAC Name (2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1]
CAS Number 61477-96-1[1]
PubChem CID 43672[1]
Molecular Formula C23H27N5O7S[1]
Molecular Weight 517.55 g/mol [2]

Physicochemical Properties

The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Table of Physicochemical Properties

PropertyValueExperimental Method
Melting Point 183-185 °C (decomposes)[4]Capillary Method[3][5][6][7][8]
Solubility (Water) 0.119 mg/mL[9]Equilibrium solubility method[9]
pKa pKa1: 3.37 ± 0.06 (carboxylic acid)pKa2: 8.96 ± 0.10 (secondary amide)[9][10]Potentiometric Titration[9][11][12][13]
LogP (Octanol-Water) 0.5[1]Shake-Flask Method[4][14][15][16]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constants (pKa) of this compound using potentiometric titration.[9][11][12][13]

Materials and Equipment:

  • Automatic potentiometric titrator with a pH glass electrode

  • Thermostatic magnetic stirrer

  • Analytical balance

  • This compound standard

  • Hydrochloric acid (HCl) solution (e.g., 1.0 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.2 M), carbonate-free

  • Potassium chloride (KCl) solution (for maintaining ionic strength)

  • Deionized water

  • Argon gas

Procedure:

  • Preparation of Solutions:

    • Accurately weigh a precise amount of this compound and dissolve it in deionized water to prepare a stock solution of known concentration (e.g., 100 µmol/L).[9]

    • Prepare working solutions of desired concentrations (e.g., 5, 10, 50 µmol/L) by diluting the stock solution.[9]

    • Standardize the HCl and NaOH solutions.

  • Titration:

    • Place a known volume of the this compound working solution into the titration vessel.

    • If necessary, adjust the ionic strength of the solution by adding a concentrated KCl solution.

    • Purge the solution with argon gas to prevent interference from atmospheric carbon dioxide.[13]

    • Calibrate the pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0).[1]

    • Initially, titrate the solution with the standardized HCl solution to a starting pH (e.g., pH 3.0) and allow it to stabilize.[11][13]

    • Begin the titration by adding small, precise increments of the standardized NaOH solution.

    • Record the pH of the solution after each addition, ensuring the reading is stable.[11][13]

    • Continue the titration until the pH reaches a desired endpoint (e.g., pH 11.0).[11][13]

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • The pKa values are determined from the inflection points of the curve, which correspond to the half-equivalence points. This can be done using graphical methods (e.g., first or second derivative plots) or appropriate software.

Determination of Melting Point by Capillary Method

This protocol describes the determination of the melting point of this compound using the capillary method.[3][5][6][7][8]

Materials and Equipment:

  • Melting point apparatus

  • Capillary tubes (one end sealed)

  • Dried, powdered this compound sample

  • Thermometer

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is finely powdered and thoroughly dried.[7]

    • Introduce a small amount of the powdered sample into the open end of a capillary tube.

    • Tap the sealed end of the capillary tube on a hard surface to pack the sample into a compact column at the bottom. The packed sample height should be 2-3 mm.[8]

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Set the heating rate. For an unknown sample, a rapid heating rate can be used to determine an approximate melting point. For an accurate determination, a slow heating rate (e.g., 1-2 °C per minute) should be used, starting from a temperature about 15-20 °C below the expected melting point.[8]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last solid particle melts (the end of the melting range).[8]

    • The melting point is reported as this range.

Determination of Antibacterial Activity (Minimum Inhibitory Concentration - MIC) by Broth Microdilution

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain using the broth microdilution method.[2][17][18][19][20][21][22][23]

Materials and Equipment:

  • 96-well microtiter plates

  • This compound stock solution of known concentration

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • Incubator (35 ± 2 °C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Dilutions:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the this compound stock solution to well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[2]

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[2]

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.[2]

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][11][17][24]

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

G This compound This compound PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) This compound->PBP Binds to and inactivates Peptidoglycan_Synthesis Peptidoglycan Cross-linking This compound->Peptidoglycan_Synthesis Inhibits PBP->Peptidoglycan_Synthesis Catalyzes PBP->Peptidoglycan_Synthesis Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Maintains Lysis Cell Lysis and Death Cell_Wall->Lysis Loss of integrity leads to

Caption: Mechanism of action of this compound.

The key steps in its mechanism are:

  • Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[2][11]

  • Inhibition of Transpeptidation: This binding prevents the cross-linking of peptidoglycan chains, a crucial step for maintaining the structural integrity of the bacterial cell wall.[17]

  • Cell Wall Disruption and Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[11]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

Table of Pharmacokinetic Parameters

ParameterValueDescription
Bioavailability (Oral) Not absorbed orally[11]Must be administered parenterally (IV or IM).[1]
Protein Binding 20-30%[7][23]The fraction of this compound bound to plasma proteins.
Volume of Distribution ~0.38 L/kg[21]Indicates distribution into tissues.
Metabolism Largely not metabolized[1][11]A minor amount is metabolized to the desethyl metabolite.[18]
Elimination Half-life 36-72 minutes[1]The time it takes for the plasma concentration to reduce by half.
Excretion Primarily renal (~80% unchanged in urine)[1]Excreted via glomerular filtration and tubular secretion.[11]
Pharmacodynamics

This compound exhibits time-dependent bactericidal activity .[1][3] This means its efficacy is best correlated with the duration of time that the free drug concentration remains above the MIC of the infecting organism (%fT > MIC).[3] A target of %fT > MIC of at least 50% is generally considered necessary for maximal bactericidal effect.[3][6]

Logical Relationship: Pharmacokinetics and Pharmacodynamics of this compound

G Dosing_Regimen Dosing Regimen (Dose, Frequency, Infusion Time) Concentration_Time_Profile Plasma Concentration-Time Profile Dosing_Regimen->Concentration_Time_Profile PK_Parameters Pharmacokinetic Parameters (Clearance, Volume of Distribution) PK_Parameters->Concentration_Time_Profile fT_above_MIC %fT > MIC (Time above MIC) Concentration_Time_Profile->fT_above_MIC MIC Minimum Inhibitory Concentration (MIC) of Pathogen MIC->fT_above_MIC Clinical_Efficacy Clinical Efficacy (Bacterial Eradication) fT_above_MIC->Clinical_Efficacy

Caption: PK/PD relationship of this compound.

Experimental Workflow: In Vitro Susceptibility Testing

The following diagram illustrates a typical workflow for determining the in vitro susceptibility of a bacterial isolate to this compound.

Workflow: MIC Determination by Broth Microdilution

G Start Start Prepare_Inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Standardized Inoculum Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions Prepare Serial Dilutions of this compound in Microtiter Plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate Plate (35°C for 16-20h) Inoculate_Plate->Incubate Read_Results Visually Read Results for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

References

Piperacillin: A Technical Guide to its Microbiological Profile and Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the microbiological characteristics of piperacillin, a broad-spectrum ureidopenicillin. It details its mechanism of action, in vitro spectrum of activity against key clinical pathogens, prevalent resistance mechanisms, and standardized methodologies for susceptibility testing. This guide is intended to serve as a technical resource for professionals engaged in antimicrobial research and development.

Mechanism of Action

This compound is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting the final stages of bacterial cell wall synthesis.[1][2] Its molecular structure allows it to bind to and inactivate essential penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1][3] These enzymes are responsible for the cross-linking of peptidoglycan chains, a critical component that provides structural integrity to the cell wall.[3][4] By inhibiting these PBPs, this compound disrupts cell wall maintenance and synthesis, leading to cell lysis and bacterial death.[1]

This compound is frequently co-formulated with tazobactam, a β-lactamase inhibitor.[4] Tazobactam itself has minimal antibiotic activity but irreversibly inactivates a wide range of bacterial β-lactamase enzymes.[2][3] These enzymes are a primary mechanism of resistance, hydrolyzing the β-lactam ring of penicillins and rendering them ineffective.[4] By inhibiting these enzymes, tazobactam protects this compound from degradation, thereby extending its antibacterial spectrum to include many β-lactamase-producing bacteria.[2][5]

cluster_this compound This compound Action cluster_tazobactam Tazobactam Action This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to & Inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Lysis Cell Lysis & Bacterial Death PBP->Lysis Inhibition leads to CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for Tazobactam Tazobactam BetaLactamase β-Lactamase Enzymes Tazobactam->BetaLactamase Binds to & Inhibits BetaLactamase->this compound Hydrolyzes Piperacillin_Deg This compound Degradation BetaLactamase->Piperacillin_Deg Causes

Caption: Mechanism of action for this compound and Tazobactam.

Spectrum of In Vitro Activity

This compound, particularly when combined with tazobactam, possesses a broad spectrum of activity covering Gram-positive and Gram-negative aerobes, as well as anaerobic bacteria.[6][7][8] Its polar side chain enhances penetration into Gram-negative bacteria, conferring notable activity against Pseudomonas aeruginosa.[4]

The addition of tazobactam restores activity against β-lactamase-producing strains of Staphylococcus aureus (methicillin-susceptible only), Haemophilus influenzae, and the family Enterobacteriaceae.[4][9] The combination is also highly effective against anaerobic organisms, including the Bacteroides fragilis group.[9][10]

The following tables summarize the in vitro activity of this compound-tazobactam against common clinical isolates. MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 1: In Vitro Activity of this compound-Tazobactam Against Gram-Negative Bacteria

Organism MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Percent Susceptible (%)
Escherichia coli ≤1 16 ~87-90%[11]
Klebsiella pneumoniae ≤1 32 ~79%[11]
Enterobacter cloacae 2 32 ~77%[11]
Proteus mirabilis ≤1 2 >90%
Pseudomonas aeruginosa 4 32 ~84-95%[11][12]
Acinetobacter baumannii 16 64 Variable

| Haemophilus influenzae | ≤0.25 | ≤0.25 | >99%[9] |

Note: Susceptibility percentages can vary significantly based on geographic location and local resistance patterns. Data is compiled from multiple surveillance studies.

Table 2: In Vitro Activity of this compound-Tazobactam Against Gram-Positive and Anaerobic Bacteria

Organism MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Percent Susceptible (%)
Staphylococcus aureus (MSSA) ≤2 4 >95%[8]
Streptococcus pneumoniae ≤0.5 1 >99%[9][11]
Enterococcus faecalis 4 16 ~96%[11]

| Bacteroides fragilis group | ≤0.5 | 8 | >95%[9] |

Note: this compound-tazobactam is not active against methicillin-resistant Staphylococcus aureus (MRSA) or Enterococcus faecium.[3][8]

Mechanisms of Bacterial Resistance

Resistance to this compound-tazobactam is a significant clinical concern and can emerge through several mechanisms.[4]

  • Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes that are not inhibited by tazobactam. This includes certain Class A (e.g., some inhibitor-resistant TEM variants), Class C (AmpC), and Class D (OXA-type) enzymes, as well as Class B metallo-β-lactamases (MBLs).[2][9] Hyperproduction of common β-lactamases like TEM-1 can also overcome the inhibitory effect of tazobactam.[13][14]

  • Target Site Modification: Mutations in the genes encoding PBPs can reduce the binding affinity of this compound for its target, rendering the drug less effective.[4] This is the primary mechanism of resistance in MRSA.

  • Reduced Permeability: Alterations in the outer membrane of Gram-negative bacteria, such as the loss or modification of porin channels, can restrict this compound's entry into the cell.[4]

  • Efflux Pumps: Bacteria may acquire or upregulate multidrug efflux pumps that actively transport this compound out of the cell before it can reach its PBP targets.[2][15]

cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms PipTazo_in This compound/ Tazobactam (Outside) PipTazo_out This compound/ Tazobactam (Inside) PipTazo_in->PipTazo_out Entry via Porin Channel Porin 3. Porin Loss PipTazo_in->Porin Blocks Entry PBP PBP Target PipTazo_out->PBP Binds to PBP_mod 2. Altered PBP PipTazo_out->PBP_mod Reduced Affinity Efflux 4. Efflux Pump PipTazo_out->Efflux Expels Drug BetaLactamase 1. β-Lactamase (e.g., AmpC, MBL) BetaLactamase->PipTazo_out Inactivates

Caption: Key mechanisms of bacterial resistance to this compound-tazobactam.

Antimicrobial Susceptibility Testing (AST)

Standardized and accurate susceptibility testing is crucial for guiding the clinical use of this compound-tazobactam. The Clinical and Laboratory Standards Institute (CLSI) provides detailed protocols and interpretive criteria (breakpoints) for this purpose.

Broth Microdilution Method (Reference Method): This quantitative method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: Serial two-fold dilutions of this compound-tazobactam (with tazobactam held at a fixed concentration of 4 µg/mL) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: A standardized suspension of the test organism is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Microdilution trays containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension.

  • Incubation: The trays are incubated at 35°C ± 2°C in ambient air for 16-20 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Disk Diffusion Method (Kirby-Bauer): This qualitative method assesses the susceptibility of a bacterium to a fixed amount of an antimicrobial agent.

  • Plate Preparation: A standardized bacterial inoculum (0.5 McFarland) is swabbed uniformly across the surface of a Mueller-Hinton agar plate.

  • Disk Application: A paper disk impregnated with a specified amount of this compound-tazobactam (e.g., 100 µg this compound / 10 µg tazobactam) is applied to the agar surface.

  • Incubation: The plate is incubated under the same conditions as the broth microdilution method (35°C ± 2°C for 16-20 hours).

  • Result Interpretation: The diameter of the zone of growth inhibition around the disk is measured in millimeters. This zone diameter is then correlated with MIC values and interpreted as Susceptible (S), Intermediate (I), or Resistant (R) according to CLSI standards.

cluster_workflow AST Experimental Workflow cluster_bmd Broth Microdilution cluster_dd Disk Diffusion Isolate Bacterial Isolate from Clinical Specimen Culture Pure Culture (18-24h incubation) Isolate->Culture Inoculum Standardize Inoculum (0.5 McFarland) Culture->Inoculum BMD_Prep Prepare Serial Dilutions of Pip-Tazo in Broth DD_Prep Inoculate Mueller-Hinton Agar Plate Inoculum->DD_Prep BMD_Inoc Inoculate Wells BMD_Prep->BMD_Inoc BMD_Incubate Incubate 16-20h BMD_Inoc->BMD_Incubate BMD_Read Read MIC Value BMD_Incubate->BMD_Read Interpret Interpret Result using CLSI Breakpoints BMD_Read->Interpret DD_Disk Apply Pip-Tazo Disk DD_Prep->DD_Disk DD_Incubate Incubate 16-20h DD_Disk->DD_Incubate DD_Read Measure Zone Diameter DD_Incubate->DD_Read DD_Read->Interpret Report Report as S, I, or R Interpret->Report

Caption: Standardized workflow for antimicrobial susceptibility testing.

Clinical breakpoints are used to categorize microorganisms as susceptible, intermediate, or resistant. These values are based on microbiological, pharmacokinetic/pharmacodynamic (PK/PD), and clinical outcome data.[16][17] CLSI periodically reviews and updates these breakpoints to reflect changes in resistance epidemiology and new data.

Table 3: CLSI Clinical Breakpoints for this compound-Tazobactam (µg/mL) (M100, 2024)

Organism Susceptible (S) Susceptible Dose-Dependent (SDD) Intermediate (I) Resistant (R)
Enterobacterales ≤ 8/4 16/4 - ≥ 32/4
Pseudomonas aeruginosa ≤ 16/4 - 32/4 ≥ 64/4
Acinetobacter spp. ≤ 16/4 - 32-64/4 ≥ 128/4
Haemophilus influenzae ≤ 1/4 - - ≥ 2/4

| Anaerobes | ≤ 32/4 | - | 64/4 | ≥ 128/4 |

Note: The tazobactam concentration is fixed at 4 µg/mL. Breakpoints for Enterobacterales were revised in 2022.[18] Breakpoints for P. aeruginosa were revised in 2024.[16] The SDD category for Enterobacterales implies that susceptibility is dependent on achieving higher drug exposure, often through extended-infusion dosing regimens.

References

The In Vitro Battle: Piperacillin's Efficacy Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Piperacillin, a broad-spectrum β-lactam antibiotic, remains a cornerstone in the treatment of serious infections caused by gram-negative bacteria. Its enduring relevance is attributed to its potent intrinsic activity and its frequent combination with β-lactamase inhibitors like tazobactam, which counteracts a primary mechanism of bacterial resistance. This technical guide provides an in-depth analysis of the in vitro activity of this compound against clinically significant gram-negative pathogens, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Bacterial Cell Wall

This compound, like other penicillin antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[1][2][3] Its primary targets are the penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[1][2] Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating these PBPs, this compound disrupts cell wall maintenance and construction, leading to cell lysis and bacterial death.[2] The chemical structure of this compound, specifically its polar side chain, enhances its penetration into Gram-negative bacteria.[4]

cluster_bacterium Gram-Negative Bacterium cluster_periplasm Periplasmic Space P This compound PBP Penicillin-Binding Proteins (PBPs) P->PBP Inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis & Death Peptidoglycan->CellLysis Disruption leads to

Figure 1: Mechanism of action of this compound against gram-negative bacteria.

In Vitro Susceptibility of Gram-Negative Bacteria

The in vitro activity of this compound, often in combination with tazobactam, has been extensively studied against a wide range of gram-negative bacteria. The following tables summarize the susceptibility data from various studies, presenting Minimum Inhibitory Concentration (MIC) values and susceptibility rates.

Table 1: this compound/Tazobactam Susceptibility Rates against Various Gram-Negative Bacteria

Bacterial SpeciesNumber of IsolatesSusceptibility Rate (%)Reference
Pseudomonas aeruginosa32687% (this compound/tazobactam)[5]
Acinetobacter spp.26887% (this compound/tazobactam)[5]
Enterobacteriaceae35487% (this compound/tazobactam)[5]
Klebsiella pneumoniae9579% (this compound/tazobactam)[6]
Pseudomonas aeruginosa12863% (this compound/tazobactam)[6]
Acinetobacter baumannii7949% (this compound/tazobactam)[6]
Burkholderia cepacia-91% (this compound/tazobactam)[6]
Haemophilus influenzae, Shigella spp., Klebsiella spp.-98% (this compound/tazobactam)[7]

Table 2: MIC50 and MIC90 Values of this compound/Tazobactam against Gram-Negative Bacteria

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Bacteroides fragilis-0.25 - 16[8]
Bacteroides thetaiotaomicron-0.25 - 16[8]
Bacteroides uniformis-0.25 - 16[8]

Mechanisms of Resistance

The emergence of resistance to this compound is a significant clinical concern. Gram-negative bacteria have evolved several mechanisms to evade the action of this compound.

1. β-Lactamase Production: This is the most common mechanism of resistance.[4] β-lactamase enzymes hydrolyze the amide bond in the β-lactam ring of this compound, rendering the antibiotic inactive.[9] The addition of a β-lactamase inhibitor, such as tazobactam, can overcome this resistance mechanism by irreversibly binding to and inactivating the β-lactamase.[9][10]

2. Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of this compound to its target, leading to decreased susceptibility.[4]

3. Reduced Outer Membrane Permeability: Changes in the porin channels of the outer membrane of gram-negative bacteria can restrict the entry of this compound into the periplasmic space, where the PBPs are located.

4. Efflux Pumps: Some bacteria possess efflux pumps that actively transport this compound out of the cell, preventing it from reaching its target concentration.

cluster_resistance Mechanisms of Resistance This compound This compound BetaLactamase β-Lactamase Production This compound->BetaLactamase Hydrolysis PBP_Mutation PBP Alteration This compound->PBP_Mutation Reduced Binding Porin_Loss Reduced Permeability (Porin Loss) This compound->Porin_Loss Decreased Entry Efflux_Pump Efflux Pumps This compound->Efflux_Pump Active Export Inactive_this compound Inactive Metabolite BetaLactamase->Inactive_this compound Reduced_Concentration Reduced Intracellular Concentration PBP_Mutation->Reduced_Concentration Porin_Loss->Reduced_Concentration Efflux_Pump->Reduced_Concentration

Figure 2: Major mechanisms of resistance to this compound in gram-negative bacteria.

Experimental Protocols for In Vitro Susceptibility Testing

Standardized methods are crucial for determining the in vitro susceptibility of bacteria to this compound. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures.[11][12][13][14]

1. Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test organism is prepared in a broth medium to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: A two-fold serial dilution of this compound (or this compound/tazobactam) is prepared in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth.

2. Agar Dilution Method

This method is similar to broth microdilution but is performed on solid agar medium.

  • Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of this compound.

  • Inoculum Preparation and Application: A standardized bacterial suspension is prepared and a small volume is spotted onto the surface of each agar plate.

  • Incubation: Plates are incubated under the same conditions as the broth microdilution method.

  • Interpretation: The MIC is the lowest concentration of the antibiotic that prevents the growth of the organism.

3. Disk Diffusion (Kirby-Bauer) Method

This is a qualitative method used to determine if an organism is susceptible, intermediate, or resistant to an antibiotic.

  • Plate Preparation: A Mueller-Hinton agar plate is uniformly inoculated with a standardized bacterial suspension.

  • Disk Application: A paper disk impregnated with a specific amount of this compound (or this compound/tazobactam) is placed on the agar surface.

  • Incubation: The plate is incubated under standardized conditions.

  • Interpretation: The diameter of the zone of inhibition (the area around the disk where no growth occurs) is measured and interpreted according to CLSI guidelines to determine the susceptibility category.[11]

cluster_methods Susceptibility Testing Methods start Start: Isolate Bacterial Colony prepare_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prepare_inoculum broth_dilution Broth Microdilution prepare_inoculum->broth_dilution agar_dilution Agar Dilution prepare_inoculum->agar_dilution disk_diffusion Disk Diffusion prepare_inoculum->disk_diffusion interpret_mic Determine MIC broth_dilution->interpret_mic agar_dilution->interpret_mic interpret_zone Measure Zone of Inhibition disk_diffusion->interpret_zone report Report as Susceptible, Intermediate, or Resistant interpret_mic->report interpret_zone->report

Figure 3: Generalized workflow for in vitro antimicrobial susceptibility testing.

Conclusion

This compound, particularly in combination with tazobactam, continues to be a valuable agent against a broad spectrum of gram-negative bacteria.[1][3] However, the persistent challenge of antimicrobial resistance necessitates ongoing surveillance of its in vitro activity.[4] A thorough understanding of its mechanism of action, the molecular basis of resistance, and standardized testing methodologies is paramount for its effective clinical use and for the development of novel therapeutic strategies to combat multidrug-resistant gram-negative pathogens. This guide provides a foundational resource for professionals engaged in these critical endeavors.

References

The Pharmacokinetics and Renal Elimination of Piperacillin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the pharmacokinetics and renal elimination of piperacillin, a broad-spectrum β-lactam antibiotic. The focus is on the mechanisms of renal handling, the impact of renal function on drug disposition, and the experimental models used to investigate these processes.

Core Pharmacokinetic Profile of this compound

This compound is primarily administered intravenously due to poor oral bioavailability. It exhibits a time-dependent bactericidal activity, making the duration for which the unbound drug concentration remains above the minimum inhibitory concentration (MIC) a critical pharmacodynamic parameter.

Distribution: this compound is approximately 30% bound to plasma proteins. It distributes into various tissues and fluids, but its polar nature limits penetration into the central nervous system unless the meninges are inflamed.

Metabolism: The drug is largely unmetabolized, with a significant portion excreted unchanged. A minor, microbiologically active metabolite, desethyl-piperacillin, is formed, but its contribution to the overall effect is minimal.

Excretion: The primary route of elimination for this compound is via the kidneys, with approximately 50-80% of an administered dose excreted unchanged in the urine.[1][2][3] This occurs through a combination of glomerular filtration and active tubular secretion.[2] Non-renal elimination pathways, such as hepatobiliary excretion, account for a smaller fraction of clearance.[2]

Renal Elimination Mechanisms

The kidneys play a crucial role in clearing this compound from the body. This process involves two key physiological mechanisms:

2.1 Glomerular Filtration: Unbound this compound in the plasma is freely filtered through the glomerulus.

2.2 Active Tubular Secretion: this compound is actively secreted from the blood into the proximal tubule lumen. This process is mediated by Organic Anion Transporters (OATs), specifically OAT1 and OAT3, located on the basolateral membrane of the proximal tubular cells.[4][5] This transporter-mediated secretion is a significant contributor to this compound's renal clearance and can be a site of drug-drug interactions. For instance, probenecid, a classic inhibitor of OATs, can significantly inhibit the renal excretion of this compound.[4] Studies in rats have demonstrated that this compound itself can inhibit OAT1/3, which in turn reduces the renal clearance of tazobactam, its β-lactamase inhibitor partner.[4][5]

The renal elimination of this compound can be saturable at therapeutic concentrations, meaning that as the drug concentration increases, the clearance rate may decrease.[6] This is attributed to the saturation of the tubular secretion mechanism.

Signaling and Transport Pathway

The following diagram illustrates the key steps in the renal elimination of this compound at the level of the nephron.

G cluster_3 Glomerulus Blood_this compound This compound (Unbound) OAT OAT1/3 Transporter Blood_this compound->OAT Uptake Glomerulus Glomerular Filtration Blood_this compound->Glomerulus Filtration Piperacillin_Cell This compound OAT->Piperacillin_Cell Urine_this compound This compound Piperacillin_Cell->Urine_this compound Secretion (Apical Transporter) Glomerulus->Urine_this compound

Caption: Renal elimination pathway of this compound via filtration and tubular secretion.

Impact of Renal Impairment

Given its primary renal clearance, the pharmacokinetics of this compound are significantly altered in patients and research models with renal impairment.[7][8] As creatinine clearance (CrCl) decreases, the total clearance of this compound also decreases, leading to a prolonged elimination half-life.[2][8] This necessitates dose adjustments to avoid drug accumulation and potential toxicity. The half-life can increase three- to five-fold in individuals with significant renal dysfunction (CrCl < 30 mL/min).[2]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from various research models and clinical scenarios.

Table 1: this compound Pharmacokinetics in a Rat Model (Bacteremia)

ParameterTazobactam AloneThis compound + TazobactamUnitsSource
AUC2.93 ± 0.586.52 ± 1.44mg·min/mL[4]
Plasma Clearance (CLp)2.41 ± 1.200.961 ± 0.212mL/min/kg[4]
Renal Clearance (CLr)1.30 ± 0.500.361 ± 0.043mL/min/kg[4]
Renal Excretion Rate54.4%37.9%% of dose[4]
Data reflects the pharmacokinetics of tazobactam, demonstrating the inhibitory effect of co-administered this compound on its renal clearance.

Table 2: this compound Pharmacokinetics in Humans by Renal Function

PopulationClearance (CL)Half-life (t½)Volume of Distribution (Vd)Source
Healthy Volunteers (High Dose)Total: ~14.9 L/h, Renal: ~9.9 L/h~1 hr-[6]
Healthy Volunteers (Low Dose)Total: ~18.2 L/h, Renal: ~13.0 L/h~1 hr-[6]
Critically Ill (CrCL <30 mL/min)~3.57 L/h (Renal)~4.3 hr-[8]
Critically Ill (CrCL 80 mL/min)~9.52 L/h (Renal)~2.1 hr-[8]
Critically Ill (CrCL >130 mL/min)~15.5 L/h (Renal)~1.4 hr-[8]
Moderate Renal Failure4.10 ± 1.46 L/h/1.73 m² (Plasma)3.57 ± 1.36 hr28.6 ± 13.5 L/100 kg[9]
Hemodialysis Patients3.28 ± 0.76 L/h/1.73 m² (Plasma)3.6 ± 2.5 hr26.7 ± 16.7 L/100 kg[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound pharmacokinetics. Below are representative protocols for in vivo and in vitro research models.

Protocol: In Vivo Pharmacokinetic Study in a Rat Model

This protocol outlines a typical procedure to assess the pharmacokinetics and renal excretion of this compound in rats.

  • Animal Model: Male Wistar rats (200-250g) are used. Animals are housed under standard conditions with free access to food and water. For studies involving cannulation, animals are anesthetized.[10]

  • Drug Administration: this compound is dissolved in a sterile vehicle (e.g., 0.9% saline). A single dose (e.g., 100 mg/kg) is administered via intravenous (IV) injection through a cannulated jugular or tail vein.[11][12]

  • Sample Collection:

    • Blood: Serial blood samples (~100-200 µL) are collected at predetermined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, 360 minutes post-dose) from a cannulated carotid artery or via retro-orbital bleeding.[10] Samples are collected into heparinized tubes and centrifuged to separate plasma.

    • Urine: Rats are placed in metabolic cages to allow for the collection of urine over a specified period (e.g., 24 hours). The total volume is recorded.

  • Sample Processing and Analysis:

    • Plasma and urine samples are stored at -80°C until analysis.

    • This compound concentrations are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with ultraviolet (UV) or mass spectrometry (MS) detection.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., NONMEM, WinNonlin) to determine key parameters such as Clearance (CL), Volume of Distribution (Vd), and Elimination Half-life (t½).[6][13] Renal clearance is calculated as the total amount of drug excreted in the urine divided by the area under the plasma concentration-time curve (AUC).

G A Animal Acclimatization (Wistar Rats) B Surgical Cannulation (Jugular Vein / Carotid Artery) A->B D Intravenous Administration B->D C Drug Preparation (this compound in Saline) C->D E Serial Blood Sampling D->E F Urine Collection (Metabolic Cages) D->F G Sample Processing (Centrifugation, Storage at -80°C) E->G F->G H HPLC-UV/MS Analysis G->H I Pharmacokinetic Modeling (Calculate CL, Vd, t½) H->I

Caption: Experimental workflow for an in-vivo pharmacokinetic study in rats.

Protocol: In Vitro Kidney Slice Uptake Assay

This protocol is designed to investigate the role of renal transporters (like OATs) in the tubular secretion of this compound.

  • Tissue Preparation:

    • Rats are euthanized, and kidneys are immediately perfused with ice-cold buffer (e.g., Krebs-Henseleit buffer) and excised.

    • The renal cortex is isolated and cut into thin slices (e.g., 0.5 mm thickness) using a microtome.

  • Uptake Experiment:

    • Kidney slices are pre-incubated in oxygenated buffer at 37°C.

    • The uptake experiment is initiated by transferring the slices into a buffer containing a known concentration of this compound, often with a radiolabeled tracer.

    • To investigate specific transporters, parallel experiments are run in the presence of known inhibitors (e.g., probenecid for OATs).[4]

  • Sample Processing and Analysis:

    • At various time points, slices are removed from the incubation buffer, rinsed in ice-cold buffer to stop the uptake, and blotted dry.

    • The slices are weighed and then solubilized.

    • The amount of this compound taken up by the tissue is quantified using liquid scintillation counting (for radiolabeled compounds) or HPLC.

  • Data Analysis: Uptake is typically expressed as the amount of drug per milligram of tissue. The data can be used to determine kinetic parameters like Vmax (maximum uptake rate) and Km (substrate concentration at half-maximal uptake), and to assess the degree of inhibition by competing substances.

G A Kidney Excision from Euthanized Rat B Preparation of Cortical Slices A->B C Pre-incubation in Buffer (37°C, Oxygenated) B->C D Incubation with this compound (± Inhibitors like Probenecid) C->D E Stop Uptake (Ice-cold Buffer Wash) D->E F Tissue Solubilization E->F G Quantification of this compound (HPLC or Scintillation Counting) F->G H Data Analysis (Uptake vs. Time/Concentration) G->H

Caption: Experimental workflow for an in-vitro kidney slice uptake assay.

Conclusion

The pharmacokinetics of this compound are defined by its predominant and rapid elimination via the kidneys, involving both glomerular filtration and active secretion by OAT transporters. Understanding these mechanisms is critical for predicting drug disposition in various physiological and pathological states. Research models, from whole-animal pharmacokinetic studies to in vitro transporter assays, are indispensable tools for elucidating the nuances of this compound's renal handling, informing appropriate dosing strategies, and investigating potential drug-drug interactions. The data and protocols presented herein provide a foundational guide for professionals engaged in the research and development of antimicrobial agents.

References

The Ureidopenicillin Class of Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ureidopenicillin class of antibiotics. Ureidopenicillins are a group of extended-spectrum β-lactam antibiotics valued for their activity against a wide range of bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. This document details their core characteristics, including mechanism of action, chemical structure, spectrum of activity, pharmacokinetic and pharmacodynamic properties, and mechanisms of resistance.

Core Concepts

Ureidopenicillins are semisynthetic derivatives of ampicillin, characterized by the presence of a ureido group in the acyl side chain of the penicillin structure.[1] This structural modification enhances their ability to penetrate the outer membrane of Gram-negative bacteria and increases their affinity for penicillin-binding proteins (PBPs), the target enzymes for β-lactam antibiotics.[2] The primary members of this class include piperacillin, azlocillin, and mezlocillin.[1] While effective, they are susceptible to degradation by β-lactamase enzymes produced by some resistant bacteria.[1]

Mechanism of Action

Like all β-lactam antibiotics, ureidopenicillins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, they bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, ureidopenicillins weaken the cell wall, leading to cell lysis and bacterial death.[3] The ureido side chain is thought to mimic a longer segment of the peptidoglycan chain, facilitating a more avid interaction with PBPs.[1]

Ureidopenicillin Mechanism of Action cluster_bacterium Bacterial Cell Ureidopenicillin Ureidopenicillin Outer_Membrane Outer Membrane (Gram-negative) Ureidopenicillin->Outer_Membrane Penetrates Periplasmic_Space Periplasmic Space Outer_Membrane->Periplasmic_Space PBP Penicillin-Binding Proteins (PBPs) Periplasmic_Space->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Leads to

Mechanism of action of ureidopenicillins.
Mechanisms of Resistance

Bacterial resistance to ureidopenicillins is a significant clinical concern and can arise through several mechanisms:

  • β-Lactamase Production: This is the most common mechanism of resistance. β-lactamase enzymes hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.[4]

  • Modification of Penicillin-Binding Proteins (PBPs): Alterations in the structure of PBPs can reduce the binding affinity of ureidopenicillins, decreasing their efficacy.[4]

  • Reduced Permeability: Changes in the outer membrane porin channels of Gram-negative bacteria can restrict the entry of the antibiotic into the cell.[4]

  • Efflux Pumps: Some bacteria possess efflux pumps that actively transport the antibiotic out of the cell before it can reach its PBP target.[4]

Mechanisms of Ureidopenicillin Resistance cluster_resistance Resistance Mechanisms Ureidopenicillin Ureidopenicillin Active_Ureidopenicillin Active Ureidopenicillin (in periplasm) Ureidopenicillin->Active_Ureidopenicillin Enters Periplasm PBP Penicillin-Binding Proteins (PBPs) Active_Ureidopenicillin->PBP Binds to & Inactivates Efflux_Pump Efflux Pump Active_Ureidopenicillin->Efflux_Pump Beta_Lactamase β-Lactamase Active_Ureidopenicillin->Beta_Lactamase Inactive_Ureidopenicillin Inactive Ureidopenicillin Altered_PBP Altered PBPs (Reduced Binding) PBP->Altered_PBP Mutation leads to Efflux_Pump->Ureidopenicillin Expels Beta_Lactamase->Inactive_Ureidopenicillin Hydrolyzes

Key mechanisms of bacterial resistance to ureidopenicillins.

Quantitative Data

The following tables summarize the in vitro activity and pharmacokinetic parameters of key ureidopenicillins.

In Vitro Activity (MIC90 in µg/mL)
OrganismThis compoundAzlocillinMezlocillin
Pseudomonas aeruginosa16 - 95[5][6]>64 - 90[5][6]>64[6]
Escherichia coli8[7]64[7]8[7]
Klebsiella pneumoniae32[7]>128[7]16[7]
Enterobacter spp.32[7]>128[7]16[7]
Proteus mirabilis2[7]8[7]2[7]
Staphylococcus aureus---
(non-β-lactamase producing)2[8]4[8]2[8]
Enterococcus faecalis>128[8]32[8]16[8]
Bacteroides fragilis16[8]32[8]32[8]

Note: MIC90 (Minimum Inhibitory Concentration for 90% of isolates) values can vary depending on the study and geographical location of the isolates.

Pharmacokinetic Parameters
ParameterThis compoundAzlocillinMezlocillin
Half-life (t½) 36–72 minutes[9]~60 minutes[10]~1.08 hours[10]
Protein Binding 30%[9]20-46%[10]20-40%[10]
Volume of Distribution (Vd) 0.21 L/kg[10]~0.2 L/kg[10]0.21 L/kg[10]
Primary Route of Excretion Renal (80% unchanged in urine)[9]Renal (50-70% unchanged in urine)[10]Renal[10]

Experimental Protocols

This section outlines the methodologies for key experiments used in the evaluation of ureidopenicillins.

Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Ureidopenicillin antibiotic powder

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Sterile diluents (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

  • Microplate reader or manual reading mirror

Procedure:

  • Antibiotic Preparation: Prepare a stock solution of the ureidopenicillin in a suitable solvent. Perform serial two-fold dilutions of the antibiotic in CAMHB in the wells of the microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 colonies grown overnight on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This can be assessed visually or with a microplate reader.[12]

Broth Microdilution Workflow Start Start Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of Ureidopenicillin in Microtiter Plate Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Prepare_Antibiotic_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate at 35°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_Results Read MIC (Lowest concentration with no growth) Incubate_Plate->Read_Results End End Read_Results->End

Workflow for determining MIC by broth microdilution.
Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the affinity of a ureidopenicillin for its target PBPs. It involves competing the unlabeled ureidopenicillin with a labeled penicillin (e.g., fluorescent or radioactive) for binding to PBPs.

Materials:

  • Bacterial cell culture

  • Lysis buffer

  • Ultracentrifuge

  • Labeled penicillin (e.g., Bocillin FL - a fluorescent penicillin)

  • Unlabeled ureidopenicillin

  • SDS-PAGE apparatus

  • Fluorescence imager or autoradiography equipment

Procedure:

  • Membrane Preparation: Grow the bacterial culture to mid-log phase. Harvest the cells and lyse them to release the cellular contents. Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

  • Competition Reaction: Incubate the isolated membranes with varying concentrations of the unlabeled ureidopenicillin for a specific time to allow for binding to the PBPs.

  • Labeling: Add a fixed, saturating concentration of the labeled penicillin to the mixture and incubate for a shorter period. The labeled penicillin will bind to any PBPs that are not already occupied by the unlabeled ureidopenicillin.

  • SDS-PAGE: Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis.

  • Detection: Visualize the labeled PBPs using a fluorescence imager (for fluorescent labels) or by autoradiography (for radioactive labels).

  • Analysis: The intensity of the labeled PBP bands will be inversely proportional to the concentration of the unlabeled ureidopenicillin. This allows for the determination of the IC50 (the concentration of unlabeled antibiotic that inhibits 50% of the labeled penicillin binding), which is a measure of the ureidopenicillin's affinity for the PBPs.[13][14]

In Vivo Efficacy: Murine Sepsis Model

Animal models are crucial for evaluating the in vivo efficacy of antibiotics. The murine sepsis model is a commonly used model to assess the ability of an antibiotic to treat a systemic bacterial infection.[15]

Materials:

  • Laboratory mice (e.g., C57BL/6)

  • Pathogenic bacterial strain (e.g., Pseudomonas aeruginosa)

  • Ureidopenicillin for injection

  • Vehicle control (e.g., sterile saline)

  • Syringes and needles

Procedure:

  • Infection: Induce sepsis in mice by intraperitoneal (IP) injection of a lethal or sub-lethal dose of the bacterial pathogen.[16]

  • Treatment: At a specified time post-infection, administer the ureidopenicillin or vehicle control to different groups of mice via a relevant route (e.g., intravenous or subcutaneous).

  • Monitoring: Monitor the mice for a defined period for survival. Other endpoints can include bacterial burden in various organs (e.g., spleen, liver, blood), and markers of inflammation (e.g., cytokine levels).

  • Data Analysis: Compare the survival rates and other endpoints between the treated and control groups to determine the in vivo efficacy of the ureidopenicillin.

Time-Kill Curve Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB)

  • Ureidopenicillin at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC)

  • Sterile tubes or flasks

  • Incubator with shaking capabilities

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in MHB from a culture in the logarithmic phase of growth, adjusted to a starting density of approximately 5 x 10⁵ CFU/mL.[17]

  • Exposure: Add the ureidopenicillin at the desired concentrations to the bacterial suspensions. Include a growth control with no antibiotic.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube.[18][19]

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum, while a bacteriostatic effect shows little change in the bacterial count over time.[20]

References

Methodological & Application

Application Notes: In Vitro Synergy Testing of Piperacillin and Tazobactam Combination

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Piperacillin, a broad-spectrum ureidopenicillin, in combination with the β-lactamase inhibitor tazobactam, is a widely utilized antimicrobial agent for treating a variety of bacterial infections.[1][2] The synergistic relationship between these two compounds is crucial for its efficacy against many β-lactamase-producing bacteria.[3] this compound acts by inhibiting the synthesis of the bacterial cell wall, while tazobactam protects this compound from degradation by inactivating bacterial β-lactamases.[4] This application note provides detailed protocols for assessing the in vitro synergy of the this compound-tazobactam combination against various bacterial isolates, which is essential for research, clinical diagnostics, and drug development. The primary methods covered are the Checkerboard Assay, Time-Kill Curve Analysis, and the E-test synergy method.

Mechanism of Synergy

The synergistic interaction between this compound and tazobactam is based on the inhibition of β-lactamase enzymes.

  • This compound's Action: this compound, a β-lactam antibiotic, targets and binds to penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding inhibits the transpeptidation step in peptidoglycan synthesis, leading to a compromised cell wall and ultimately cell lysis.

  • Bacterial Resistance: Many bacteria have acquired resistance to β-lactam antibiotics by producing β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of the antibiotic, rendering it inactive.

  • Tazobactam's Role: Tazobactam is a potent inhibitor of many, but not all, β-lactamase enzymes. It acts as a "suicide inhibitor," meaning it irreversibly binds to the β-lactamase, thereby preventing it from destroying this compound.

  • Synergistic Outcome: By protecting this compound from enzymatic degradation, tazobactam allows this compound to reach its PBP targets and effectively kill the bacteria. This combination expands the spectrum of activity of this compound to include many β-lactamase-producing organisms.[5]

G cluster_0 Bacterial Cell This compound This compound BLactamase β-Lactamase This compound->BLactamase Inactivation PBP PBP This compound->PBP Binding Tazobactam Tazobactam Tazobactam->BLactamase Inhibition CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to

Mechanism of this compound-Tazobactam Synergy.

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a common method to evaluate the interaction between two antimicrobial agents.[6] It determines the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination, allowing for the calculation of the Fractional Inhibitory Concentration Index (FICI).

Protocol

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and tazobactam at a concentration at least 10 times the expected MIC.

  • Prepare Microtiter Plates:

    • Use a 96-well microtiter plate.

    • Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well.[6]

    • Create serial twofold dilutions of this compound horizontally (e.g., across columns 1-10) and tazobactam vertically (e.g., down rows A-G).[7]

    • The resulting plate will have varying concentrations of both drugs in each well. Row H should contain dilutions of this compound alone, and column 11 should contain dilutions of tazobactam alone. Column 12 should serve as a growth control (no antibiotic).

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate, select several colonies and suspend them in saline to match a 0.5 McFarland turbidity standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[8]

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well.[6]

    • Incubate the plate at 35°C for 16-20 hours in ambient air.[8]

  • Data Interpretation:

    • After incubation, determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FICI using the following formula:

      • FICI = FIC of this compound + FIC of Tazobactam

      • Where FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • Where FIC of Tazobactam = (MIC of Tazobactam in combination) / (MIC of Tazobactam alone)

    • Interpret the results as follows:

      • Synergy: FICI ≤ 0.5[9]

      • Additive/Indifference: 0.5 < FICI ≤ 4.0[8][9]

      • Antagonism: FICI > 4.0[8][9]

G A Prepare Antibiotic Stock Solutions (this compound & Tazobactam) B Create 2-fold Serial Dilutions in 96-well Plate A->B E Inoculate Plate B->E C Prepare Bacterial Inoculum (0.5 McFarland) D Dilute Inoculum to final ~5x10^5 CFU/mL C->D D->E F Incubate at 35°C for 16-20h E->F G Read MICs Visually F->G H Calculate FICI G->H I Interpret Synergy/Antagonism H->I

Checkerboard Assay Workflow.

Data Presentation: Checkerboard Assay

Isolate IDMIC this compound Alone (µg/mL)MIC Tazobactam Alone (µg/mL)MIC this compound in Combination (µg/mL)MIC Tazobactam in Combination (µg/mL)FICIInterpretation
E. coli 1236481610.375Synergy
P. aeruginosa 456128166440.75Additive
K. pneumoniae 789>25632322N/A-
Time-Kill Curve Assay

The time-kill assay assesses the rate of bacterial killing over time when exposed to antimicrobial agents, providing dynamic information about their interaction.

Protocol

  • Prepare Bacterial Inoculum: Prepare a bacterial inoculum in CAMHB with a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[10]

  • Set up Test Tubes: Prepare tubes with CAMHB containing:

    • No antibiotic (growth control).

    • This compound at a clinically relevant concentration (e.g., 0.25x or 1x MIC).

    • Tazobactam at a fixed concentration (e.g., 4 µg/mL).

    • The combination of this compound and tazobactam at the same concentrations used individually.

  • Inoculation and Incubation:

    • Inoculate each tube with the prepared bacterial suspension.

    • Incubate all tubes at 35°C in a shaking incubator.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform ten-fold serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates for 18-24 hours at 35°C.

  • Data Interpretation:

    • Count the colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[11][12][13]

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

G cluster_0 Setup cluster_1 Time Course Sampling cluster_2 Analysis A Prepare Inoculum (~5x10^5 CFU/mL) C Inoculate Tubes A->C B Prepare Tubes: 1. Growth Control 2. This compound 3. Tazobactam 4. Combination B->C D Incubate & Shake at 35°C C->D E Sample at 0, 2, 4, 6, 24h D->E F Perform Serial Dilutions E->F G Plate on Agar F->G H Incubate Plates 18-24h G->H I Count Colonies (CFU/mL) H->I J Plot log10 CFU/mL vs. Time I->J K Determine Synergy J->K

Time-Kill Assay Workflow.

Data Presentation: Time-Kill Assay

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (this compound)Log10 CFU/mL (Tazobactam)Log10 CFU/mL (Combination)
05.75.75.75.7
26.55.55.64.8
47.45.25.53.9
68.24.95.42.5
249.15.15.6<2.0
E-test® Synergy Method

The E-test (epsilometer test) uses predefined antibiotic gradient strips to determine the MIC. Synergy can be assessed by placing two strips in close proximity on an inoculated agar plate.

Protocol

  • Prepare Bacterial Inoculum: Prepare a bacterial lawn by swabbing a 0.5 McFarland standard suspension onto a Mueller-Hinton agar plate.

  • Apply E-test Strips:

    • Place a this compound/tazobactam (P/T) E-test strip onto the agar surface.[2][5]

    • If testing synergy with another drug, place the P/T strip and the second drug's strip at a 90-degree angle to each other, with the intersection at their respective MICs. Alternatively, place them parallel at a distance equal to the sum of their MICs.

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Data Interpretation:

    • Read the MIC value where the ellipse of inhibition intersects the strip.[2]

    • Synergy is indicated by the formation of a "phantom" zone or a deformation of the inhibition ellipse near the intersection of the strips.

    • A Fractional Inhibitory Concentration Index (FICI) can also be calculated using the MIC values read from the strips in the same manner as the checkerboard assay. A FICI of ≤ 0.5 indicates synergy.[9]

Data Presentation: E-test Synergy

Isolate IDDrug A MIC (Alone)Drug B MIC (Alone)Drug A MIC (Combination)Drug B MIC (Combination)FICIInterpretation
P. aeruginosa 11232 µg/mL8 µg/mL8 µg/mL1 µg/mL0.375Synergy
A. baumannii 22364 µg/mL4 µg/mL32 µg/mL2 µg/mL1.0Additive

References

Determining Piperacillin Minimum Inhibitory Concentration (MIC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of piperacillin, a critical β-lactam antibiotic. Accurate MIC determination is essential for antimicrobial susceptibility testing (AST), guiding therapeutic decisions, and in the research and development of new antimicrobial agents. The following sections detail the principles, materials, and step-by-step procedures for the reference methods.

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] For this compound, often combined with the β-lactamase inhibitor tazobactam, determining the MIC is crucial for predicting clinical efficacy against a range of bacterial pathogens. The most common and standardized methods for MIC determination are broth microdilution, agar dilution, and gradient diffusion. This document outlines the protocols for these methods based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Key Methodologies

Three primary methods are widely accepted for determining the this compound MIC:

  • Broth Microdilution: This is considered a reference method. It involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension.[2][3]

  • Agar Dilution: Another reference method where serial dilutions of this compound are incorporated into molten agar before it solidifies. A standardized bacterial inoculum is then spotted onto the surface of each plate.[1][4]

  • Gradient Diffusion (Etest®/MIC Test Strip): This method uses a plastic strip impregnated with a continuous gradient of this compound. The strip is placed on an inoculated agar plate, and the MIC is read where the zone of inhibition intersects the strip.[5][6][7]

Protocol 1: Broth Microdilution Method

This protocol details the determination of this compound MIC using the broth microdilution method, following CLSI M07 guidelines.[8] For this compound-tazobactam testing, tazobactam is maintained at a constant concentration, typically 4 µg/mL.[2][9]

Materials:

  • This compound analytical powder

  • Tazobactam analytical powder (if testing combination)

  • Cation-Adjusted Mueller-Hinton Broth (CA-MHB)[2][9]

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial isolate(s) to be tested

  • Quality Control (QC) strains (e.g., E. coli ATCC® 25922, P. aeruginosa ATCC® 27853)[8][9]

  • Sterile saline or water

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Incubator (35°C ± 2°C)[8]

  • Micropipettes and sterile tips

Experimental Protocol:

  • Preparation of Antibiotic Stock Solution:

    • Prepare a high-concentration stock solution of this compound (and tazobactam, if applicable) using a suitable solvent and sterile CA-MHB. The exact concentration will depend on the desired final concentration range.

    • For this compound-tazobactam, the stock should be prepared to maintain a constant 4 µg/mL of tazobactam in all wells.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CA-MHB into each well of a 96-well plate.

    • Add 50 µL of the antibiotic stock solution to the first well of each row to be tested.

    • Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well. This results in wells containing 50 µL of varying antibiotic concentrations. A typical this compound concentration range is 0.5 to 512 µg/mL.[2]

    • Include a growth control well (containing only CA-MHB and inoculum) and a sterility control well (containing only CA-MHB).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies.

    • Suspend the colonies in sterile saline or water.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

    • Within 15 minutes of preparation, dilute this suspension in CA-MHB to achieve a final inoculum concentration in the wells of approximately 5 x 10⁵ CFU/mL.[1] This typically requires a 1:100 dilution followed by adding 50 µL of the diluted inoculum to each 50 µL of antibiotic solution in the wells (final volume 100 µL).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the final standardized bacterial suspension.

    • Seal the plates to prevent evaporation.

    • Incubate the plates at 35°C in ambient air for 16-20 hours.[8]

  • Reading the MIC:

    • Following incubation, examine the plates for bacterial growth (indicated by turbidity or a cell pellet at the bottom of the well).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.[1]

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis stock Prepare Antibiotic Stock Solution plate_prep Prepare Serial Dilutions in 96-Well Plate stock->plate_prep inoculate Inoculate Plate (5 x 10^5 CFU/mL) plate_prep->inoculate inoculum Prepare 0.5 McFarland Bacterial Inoculum dilute_inoculum Dilute Inoculum to Final Concentration inoculum->dilute_inoculum incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read Plate for Visible Growth incubate->read_mic determine_mic Determine MIC Value (Lowest concentration with no growth) read_mic->determine_mic

Caption: Workflow for this compound MIC determination by broth microdilution.

Protocol 2: Agar Dilution Method

This protocol follows the general principles of the CLSI M07 guidelines for agar dilution.

Materials:

  • This compound analytical powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial isolate(s) and QC strains

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (e.g., multipoint inoculator)

  • Incubator (35°C ± 2°C)

Experimental Protocol:

  • Preparation of Antibiotic-Containing Agar:

    • Prepare a stock solution of this compound at 10 times the highest desired final concentration.

    • Prepare two-fold serial dilutions of the stock solution in a sterile diluent.

    • Prepare molten MHA and cool it to 45-50°C in a water bath.

    • Add 1 part of each antibiotic dilution to 9 parts of molten agar (e.g., 2 mL of antibiotic solution to 18 mL of agar).[4] Mix thoroughly by inverting the tube several times to avoid bubbles.[4]

    • Pour the agar into sterile petri dishes and allow them to solidify. Prepare one antibiotic-free plate as a growth control.

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculation and Incubation:

    • Using an inoculum replicating device, spot-inoculate a defined volume (typically 1-2 µL) of each bacterial suspension onto the surface of the agar plates, including the growth control. This delivers approximately 1 x 10⁴ CFU per spot.[1]

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits macroscopic growth. Disregard a faint haze or one or two isolated colonies.[1] The growth control plate must show confluent growth.

Protocol 3: Gradient Diffusion Method

This protocol describes the use of commercial gradient strips like Etest® or MIC Test Strip (MTS).

Materials:

  • This compound/Tazobactam gradient strips[5][6]

  • Mueller-Hinton Agar (MHA) plates (150 mm or 90 mm)

  • Bacterial isolate(s) and QC strains

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

Experimental Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described previously.

  • Inoculation:

    • Dip a sterile swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab over the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees each time to ensure even distribution.[6]

    • Allow the plate to dry for 5-15 minutes.

  • Application of Gradient Strip:

    • Using sterile forceps, apply the this compound gradient strip to the center of the inoculated agar surface. Ensure the entire strip is in complete contact with the agar. Do not move the strip once it has been applied.[6]

  • Incubation:

    • Incubate the plates in an inverted position at 35°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, an elliptical zone of inhibition will be visible.

    • Read the MIC value where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.[6][7] For bactericidal agents like this compound, read at the point of complete growth inhibition.[6]

    • If the intersection falls between two markings on the scale, the value should be rounded up to the next highest two-fold dilution value for interpretation.[6]

Data Presentation and Interpretation

Quality Control

QC must be performed each day of testing using reference strains. The resulting MICs must fall within the acceptable ranges specified by CLSI or EUCAST.

Table 1: CLSI Quality Control Ranges for this compound-Tazobactam (Tazobactam is at a constant concentration of 4 µg/mL)

QC StrainAcceptable MIC Range (µg/mL)
Escherichia coli ATCC® 259221.0/4 - 4.0/4
Escherichia coli ATCC® 352188.0/4 - 32.0/4
Pseudomonas aeruginosa ATCC® 278531.0/4 - 8.0/4
Haemophilus influenzae ATCC® 492470.06/4 - 0.5/4
Bacteroides fragilis ATCC® 252850.12/4 - 0.5/4
Bacteroides thetaiotaomicron ATCC® 297414.0/4 - 16.0/4

Note: Ranges are based on CLSI M100 documents. Users should always refer to the latest version of the CLSI standards.[6][8]

MIC Interpretation

The clinical significance of an MIC value is determined by comparing it to established clinical breakpoints. These breakpoints classify an isolate as Susceptible (S), Susceptible-Dose Dependent (SDD) or Intermediate (I), or Resistant (R).

Table 2: CLSI Clinical Breakpoints for this compound-Tazobactam (µg/mL) (Based on CLSI M100, 32nd Ed., 2022. Breakpoints can vary by organism group and are subject to change.)[2][9][10]

Organism GroupSusceptible (S)Susceptible-Dose Dependent (SDD)Resistant (R)
Enterobacterales≤ 8/416/4≥ 32/4
Pseudomonas aeruginosa≤ 16/432/4≥ 64/4
Acinetobacter spp.≤ 16/432/4 - 64/4≥ 128/4
Anaerobes≤ 8/416/4≥ 32/4

SDD indicates that susceptibility is dependent on using a dosing regimen that results in higher drug exposure.[2]

Logical Flow of MIC Interpretation

MIC_Interpretation result MIC Result (µg/mL) bp_s MIC ≤ S Breakpoint? result->bp_s bp_i MIC ≤ I/SDD Breakpoint? bp_s->bp_i No cat_s Susceptible (S) bp_s->cat_s Yes cat_i Intermediate (I) or Susceptible-Dose Dependent (SDD) bp_i->cat_i Yes cat_r Resistant (R) bp_i->cat_r No

Caption: Decision logic for categorizing an MIC result using breakpoints.

References

Application Notes and Protocols for the Use of Piperacillin in Animal Models of Pseudomonas aeruginosa Infection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, frequently implicated in hospital-acquired infections and posing a significant threat to immunocompromised individuals.[1] Its intrinsic and acquired resistance to a wide array of antibiotics makes treatment challenging.[1] Piperacillin, often combined with the β-lactamase inhibitor tazobactam, is a critical therapeutic agent against P. aeruginosa infections.[2][3] To evaluate the efficacy of this compound and optimize its dosing strategies, robust and reproducible animal models of P. aeruginosa infection are indispensable. These models allow for the investigation of pharmacokinetic and pharmacodynamic (PK/PD) parameters that correlate with successful treatment outcomes.

This document provides detailed application notes and experimental protocols for utilizing this compound in murine models of P. aeruginosa infection, specifically focusing on the neutropenic thigh infection model and the lung infection model.

Key Pharmacodynamic Considerations for this compound

The antibacterial efficacy of this compound, like other β-lactam antibiotics, is primarily dependent on the duration for which the free drug concentration remains above the minimum inhibitory concentration (MIC) of the pathogen.[2] This pharmacodynamic index, expressed as the percentage of the dosing interval that the free drug concentration exceeds the MIC (%fT > MIC), is a key predictor of therapeutic success.[2] For this compound, a %fT > MIC of ≥ 50% is widely considered the target for achieving a bactericidal effect against P. aeruginosa.[4]

Data Presentation: this compound Dosing and Efficacy in Murine Models

The following tables summarize quantitative data on this compound dosing regimens and their efficacy in murine models of P. aeruginosa infection, based on findings from various studies.

Table 1: this compound Dosing Regimens in Murine Models
Animal Model This compound/Tazobactam Dose Route of Administration Dosing Frequency Reference
Neutropenic Thigh Infection1000 mg/kg (this compound component)SubcutaneousFour times daily[5]
Gut Microbiome Study6 mg this compound / 750 ng tazobactamSubcutaneousOnce daily for 5 days[6]
Table 2: Pharmacodynamic Targets for this compound against P. aeruginosa
Pharmacodynamic Parameter Target for Efficacy
%fT > MIC for bacteriostatic effect at 24h39.8% ± 7.6%
%fT > MIC for 1-log reduction at 24h51.7% ± 11.7%
%fT > MIC for 2-log reduction at 24h61.6% ± 17.7%
%fT > MIC to prevent emergence of resistance> 60%

Experimental Protocols

Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents. It allows for the controlled assessment of drug activity at the site of infection.

a. Induction of Neutropenia:

To render mice susceptible to P. aeruginosa infection, transient neutropenia is induced using cyclophosphamide.[7][8][9]

  • Day -4: Administer cyclophosphamide at a dose of 150 mg/kg via intraperitoneal injection.

  • Day -1: Administer a second dose of cyclophosphamide at 100 mg/kg via intraperitoneal injection.

b. Preparation of Bacterial Inoculum:

  • Streak a frozen stock of P. aeruginosa (e.g., PAO1 or a clinical isolate) onto a Luria-Bertani (LB) agar plate and incubate overnight at 37°C.

  • Inoculate a single colony into LB broth and grow overnight at 37°C with shaking.

  • Subculture the overnight culture in fresh LB broth and grow to mid-logarithmic phase (OD600 ≈ 0.5-0.6).

  • Harvest the bacteria by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (typically 10^6 - 10^7 CFU/mL).

c. Thigh Infection Procedure:

  • Two hours after the final cyclophosphamide injection, anesthetize the mice.

  • Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh muscle.

d. This compound Treatment:

  • Initiate this compound/tazobactam treatment 2 hours post-infection.

  • Administer the desired dose (e.g., 1000 mg/kg of the this compound component) subcutaneously. The dosing frequency can be varied to achieve different %fT > MIC targets (e.g., every 6 hours for intermittent dosing).

  • For continuous infusion studies, osmotic pumps can be implanted subcutaneously to deliver a constant drug supply.

e. Assessment of Efficacy:

  • At 24 hours post-infection, euthanize the mice.

  • Aseptically dissect the infected thigh muscle.

  • Homogenize the tissue in sterile PBS.

  • Perform serial dilutions of the homogenate and plate on appropriate agar (e.g., Pseudomonas Isolation Agar) to determine the bacterial load (CFU/gram of tissue).

  • Efficacy is determined by the reduction in bacterial load compared to untreated control animals.

Caption: Workflow for the neutropenic murine thigh infection model.

Murine Lung Infection Model

This model mimics pulmonary infections caused by P. aeruginosa.

a. Preparation of Bacterial Inoculum:

Prepare the bacterial inoculum as described in the thigh infection model. The final concentration may need to be adjusted based on the virulence of the strain and the desired severity of infection.

b. Lung Infection Procedure:

There are two common methods for inducing lung infection:

  • Intranasal Inoculation: [10]

    • Anesthetize the mouse.

    • Hold the mouse in a supine position.

    • Gently instill a small volume (e.g., 20-50 µL) of the bacterial suspension into the nares.

  • Intratracheal Instillation: [11][12]

    • Anesthetize the mouse.

    • Visualize the trachea via a small incision in the neck.

    • Carefully inject the bacterial suspension (e.g., 50 µL) directly into the trachea.

c. This compound Treatment:

  • Initiate this compound/tazobactam treatment at a defined time point post-infection (e.g., 2-4 hours).

  • Administer the drug via a systemic route, such as subcutaneous or intraperitoneal injection, at the desired dose and frequency.

d. Assessment of Efficacy:

  • At a predetermined endpoint (e.g., 24 or 48 hours post-infection), euthanize the mice.

  • Aseptically remove the lungs.

  • Homogenize the lung tissue in sterile PBS.

  • Determine the bacterial load (CFU/gram of tissue) by plating serial dilutions.

  • Survival studies can also be conducted, monitoring the mice for a defined period and recording mortality.

experimental_workflow_lung cluster_prep Preparation cluster_infect Infection cluster_treat Treatment cluster_assess Assessment prep_bacteria Prepare P. aeruginosa Inoculum infect_intranasal Intranasal Inoculation prep_bacteria->infect_intranasal infect_intratracheal Intratracheal Instillation prep_bacteria->infect_intratracheal treatment Administer this compound infect_intranasal->treatment infect_intratracheal->treatment assess_bacterial_load Determine Lung Bacterial Load treatment->assess_bacterial_load assess_survival Monitor Survival treatment->assess_survival

Caption: Workflow for the murine lung infection model.

Signaling Pathway Visualization

While the provided literature does not detail specific signaling pathways directly modulated by this compound in the host during infection, a conceptual diagram of the drug-pathogen interaction can be visualized.

drug_pathogen_interaction cluster_drug Pharmacokinetics cluster_pathogen Pathogen cluster_outcome Outcome This compound This compound Administration concentration Plasma Concentration (%fT > MIC) This compound->concentration inhibition Inhibition of Cell Wall Synthesis concentration->inhibition resistance Emergence of Resistance concentration->resistance Suboptimal Concentration p_aeruginosa Pseudomonas aeruginosa infection site p_aeruginosa->inhibition killing Bacterial Killing inhibition->killing

Caption: Conceptual diagram of this compound's effect on P. aeruginosa.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Piperacillin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Piperacillin is a broad-spectrum β-lactam antibiotic used for the treatment of moderate to severe bacterial infections.[1][2] It is often co-administered with tazobactam, a β-lactamase inhibitor, to enhance its efficacy against β-lactamase-producing bacteria. Therapeutic drug monitoring (TDM) of this compound is crucial to optimize dosing, ensure therapeutic efficacy, and minimize the risk of toxicity, particularly in critically ill patients.[2][3][4] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of this compound in various biological matrices and pharmaceutical formulations.[1][2][3][5]

This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method. The described method is applicable for research, quality control, and clinical laboratory settings.

Principle of the Method

The method is based on the separation of this compound from other components in the sample matrix using a C18 reversed-phase column. The separation is achieved by a mobile phase consisting of an aqueous buffer and an organic modifier. The quantification is performed by detecting the UV absorbance of this compound at a specific wavelength. The peak area of this compound is proportional to its concentration in the sample.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen orthophosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Human plasma (for clinical applications)

2. Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Data acquisition and processing software.

  • Vortex mixer

  • Centrifuge

  • pH meter

3. Preparation of Solutions

  • Mobile Phase Preparation (Example 1): A mixture of potassium dihydrogen orthophosphate buffer (pH 3.5) and acetonitrile in the ratio of 60:40 (v/v).[5]

  • Mobile Phase Preparation (Example 2): A mixture of methanol and water (55:45 v/v).[1]

  • Mobile Phase Preparation (Example 3): A gradient elution with an acetonitrile:water mobile phase mixture with 0.1% trifluoroacetic acid.[3][4]

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase or a suitable solvent (e.g., water or methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5 - 400 µg/mL).[2][3][4]

4. Sample Preparation (from Human Plasma)

  • Pipette a known volume of human plasma (e.g., 0.3 mL) into a microcentrifuge tube.[3][4]

  • Add a protein precipitating agent, such as acetonitrile, in a specific ratio (e.g., 1:2 or 1:3 plasma to acetonitrile).[2][3][4]

  • Vortex the mixture for a specified time (e.g., 1 minute).

  • Centrifuge the mixture at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • The supernatant can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase before injection.[3][4]

5. Chromatographic Conditions

The following table summarizes typical HPLC conditions for this compound quantification.

ParameterCondition 1Condition 2Condition 3
Column C18 (e.g., Inertsil ODS 3V, 150 x 4.6 mm, 5µm)[5]C8 (250 x 4.6 mm, 5 µm)[1]C18[3][4]
Mobile Phase Potassium dihydrogen orthophosphate buffer (pH 3.5): Acetonitrile (60:40 v/v)[5]Methanol: Water (55:45 v/v)[1]Acetonitrile:Water with 0.1% TFA (Gradient)[3][4]
Flow Rate 1.0 mL/min[5]1.0 mL/min[1]0.8 mL/min[3][4]
Detection Wavelength 226 nm[5]215 nm[1]218 nm[3][4]
Injection Volume 20 µL[1]20 µL20 µL
Column Temperature Ambient[5]AmbientAmbient
Retention Time (this compound) ~2.5 min[5]~8.064 min[1]Not specified

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.[1][3]

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.

Data Presentation

Table 1: Summary of Quantitative Data for this compound HPLC Methods

ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 5 - 15[5]10 - 96[1]0.5 - 400[2][3][4]
Correlation Coefficient (r²) > 0.996[5]0.9992[1]> 0.99[3][4]
Limit of Detection (LOD) (µg/mL) Not specified0.2500.25[2]
Limit of Quantification (LOQ) (µg/mL) Not specified1.0030.5[2]
Accuracy (% Recovery) 98 - 102[5]Not specified99.9[2]
Precision (% RSD) < 2[1]< 2[1]Intra- and Inter-day < 20%[3][4]

Mandatory Visualizations

experimental_workflow sample Sample Collection (Plasma/Formulation) prep Sample Preparation (Protein Precipitation) sample->prep inject HPLC Injection prep->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection separation->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc quant Quantification (Calibration Curve) data_proc->quant report Result Reporting quant->report

Caption: Experimental workflow for HPLC quantification of this compound.

validation_parameters method_validation Method Validation (ICH Guidelines) specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod LOD method_validation->lod loq LOQ method_validation->loq robustness Robustness method_validation->robustness

Caption: Logical relationship of HPLC method validation parameters.

References

Application Notes and Protocols: Studying Piperacillin in Combination with Aminoglycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for investigating the synergistic effects of piperacillin, a broad-spectrum β-lactam antibiotic, when combined with aminoglycosides. The protocols outlined below are essential for preclinical assessment of this antibiotic combination against various bacterial pathogens.

Introduction

The combination of this compound and an aminoglycoside is a well-established therapeutic strategy, particularly for treating severe bacterial infections. This compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis. Aminoglycosides, on the other hand, inhibit protein synthesis by binding to the 30S ribosomal subunit. The synergistic effect of this combination is primarily attributed to the increased uptake of the aminoglycoside into the bacterial cell, facilitated by the cell wall damage caused by this compound.[1]

In Vitro Synergy Testing

In vitro synergy testing is a crucial first step in evaluating the potential of antibiotic combinations. The two most common methods are the checkerboard assay and the time-kill curve study.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.[2][3]

Experimental Protocol:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the chosen aminoglycoside (e.g., gentamicin, amikacin, tobramycin) in an appropriate solvent and sterilize by filtration.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to each well.

    • Create serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10) and the aminoglycoside along the y-axis (e.g., rows A-G).

    • Column 11 should contain serial dilutions of the aminoglycoside alone, and row H should contain serial dilutions of this compound alone to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Well H12 serves as a growth control (no antibiotic).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) from an overnight culture. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well with 100 µL of the prepared bacterial inoculum. Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • Calculate the FIC for each drug in the combination using the following formulas:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Aminoglycoside = (MIC of Aminoglycoside in combination) / (MIC of Aminoglycoside alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of this compound + FIC of Aminoglycoside.

    • Interpret the FICI as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4[2][3]

Data Presentation:

Bacterial StrainThis compound MIC (µg/mL)Aminoglycoside MIC (µg/mL)FICIInterpretationReference
Enterococcus faecalis6416 (Gentamicin)0.62 - 0.75Additive[4]
Pseudomonas aeruginosa48 (Amikacin)0.25 - 0.62Synergy[4]
Non-fermenting Gram-negative bacteria---13% Synergistic[5]
Time-Kill Curve Study

Time-kill curve assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.

Experimental Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension in MHB with a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Experimental Setup: Prepare tubes containing:

    • Growth control (no antibiotic)

    • This compound alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)

    • Aminoglycoside alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)

    • This compound and aminoglycoside in combination (at the same concentrations as the individual agents)

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube.

  • Bacterial Viable Count: Perform serial dilutions of the collected samples and plate them on appropriate agar plates. Incubate the plates overnight at 37°C and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each experimental condition.

    • Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Indifference is defined as a < 2-log₁₀ change in CFU/mL by the combination compared with the most active single agent.

    • Antagonism is defined as a ≥ 2-log₁₀ increase in CFU/mL at 24 hours by the combination compared with the most active single agent.[6]

Data Presentation:

Bacterial StrainAntibiotic CombinationObservation at 24hInterpretationReference
Enterococcus faecalisThis compound-tazobactam (4x MIC)99.9% killing (bactericidal) for 14/15 strainsBactericidal[7]
Pseudomonas aeruginosaThis compound + TobramycinEnhanced activity observed at low and high inoculaSynergy[8]

In Vivo Efficacy Testing

Animal models are essential for evaluating the in vivo efficacy of antibiotic combinations and for pharmacokinetic/pharmacodynamic (PK/PD) analysis.

Murine Thigh Infection Model

This model is widely used to assess the efficacy of antimicrobial agents in a localized infection.[9][10]

Experimental Protocol:

  • Immunosuppression: Render mice neutropenic by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg four days prior to infection and 100 mg/kg one day before infection).[11][12]

  • Infection: Anesthetize the mice and inject a bacterial suspension (e.g., 10⁶ - 10⁷ CFU in 0.1 mL) into the thigh muscle.[9][13]

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer the antibiotics (this compound alone, aminoglycoside alone, and the combination) via a relevant route (e.g., subcutaneously or intravenously).

  • Endpoint Measurement: At a predetermined time (e.g., 24 hours post-treatment), euthanize the mice, aseptically remove the infected thigh, and homogenize it in sterile saline or PBS.

  • Bacterial Load Determination: Perform serial dilutions of the thigh homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh or CFU/gram of tissue).

  • Data Analysis: Compare the bacterial loads between the treatment groups and the untreated control group. A significant reduction in bacterial load in the combination group compared to the single-agent groups indicates in vivo synergy.

Murine Pneumonia Model

This model is used to evaluate the efficacy of antibiotics in a respiratory tract infection.[14][15]

Experimental Protocol:

  • Immunosuppression: Induce neutropenia as described for the thigh infection model.[12]

  • Infection: Anesthetize the mice and instill a bacterial suspension directly into the lungs via intranasal, intratracheal, or aerosol delivery.

  • Treatment: Administer the antibiotic regimens at a specified time post-infection.

  • Endpoint Measurement: At a predetermined time, euthanize the mice and aseptically remove the lungs. Homogenize the lung tissue.

  • Bacterial Load Determination: Determine the bacterial load in the lung homogenates as described above.

  • Data Analysis: Compare the bacterial loads between the different treatment groups to assess efficacy.

Mechanism of Synergy and Experimental Workflow

The synergistic interaction between this compound and aminoglycosides is a classic example of combination therapy. The underlying mechanism and the general workflow for its investigation are depicted below.

Synergy_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Inhibits IncreasedPermeability Increased Cell Wall Permeability CellWall->IncreasedPermeability Disruption leads to Ribosome 30S Ribosome ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath Leads to IncreasedPermeability->CellDeath Leads to Aminoglycoside Aminoglycoside IncreasedPermeability->Aminoglycoside Facilitates entry of This compound This compound This compound->PBP Binds to Aminoglycoside->Ribosome Binds to

Caption: Mechanism of synergy between this compound and aminoglycosides.

Experimental_Workflow start Start: Hypothesis of Synergy in_vitro In Vitro Studies start->in_vitro checkerboard Checkerboard Assay (Determine FIC Index) in_vitro->checkerboard time_kill Time-Kill Curve Assay (Assess Bactericidal Activity) in_vitro->time_kill in_vivo In Vivo Studies checkerboard->in_vivo time_kill->in_vivo thigh_model Murine Thigh Infection Model in_vivo->thigh_model pneumonia_model Murine Pneumonia Model in_vivo->pneumonia_model pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis thigh_model->pk_pd pneumonia_model->pk_pd dose_optimization Dose Optimization pk_pd->dose_optimization conclusion Conclusion: Efficacy and Synergy Profile dose_optimization->conclusion

Caption: Experimental workflow for studying this compound-aminoglycoside synergy.

References

Application Notes and Protocols for Testing Piperacillin Against Beta-Lactamase Producing Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence and spread of beta-lactamase-producing bacteria pose a significant threat to the efficacy of beta-lactam antibiotics, including piperacillin. Beta-lactamases are enzymes that hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic ineffective.[1][2] this compound is often combined with a beta-lactamase inhibitor, such as tazobactam, to counteract this resistance mechanism.[3][4] This document provides a comprehensive set of experimental protocols to assess the in vitro activity of this compound, alone and in combination with inhibitors, against beta-lactamase-producing bacteria.

These protocols cover phenotypic, biochemical, and molecular methods to characterize the interaction between this compound and resistant bacteria. Adherence to standardized methodologies, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for obtaining reproducible and comparable results.[5][6][7]

Key Experimental Protocols

A systematic approach to evaluating this compound's efficacy involves a combination of susceptibility testing, direct measurement of enzyme activity, and genetic characterization of the resistance determinants.

Experimental Workflow

The following diagram outlines a general workflow for the comprehensive evaluation of this compound against beta-lactamase-producing bacteria.

Experimental_Workflow cluster_phenotypic Phenotypic Characterization cluster_biochemical Biochemical Characterization cluster_molecular Molecular Characterization MIC MIC Determination (Broth/Agar Dilution, Etest) TimeKill Time-Kill Assay MIC->TimeKill Assess Bactericidal Activity Synergy Synergy Testing (Checkerboard, Time-Kill, Etest) MIC->Synergy Evaluate Combination Efficacy Data_Analysis Data Analysis & Interpretation MIC->Data_Analysis TimeKill->Data_Analysis Synergy->Data_Analysis BL_Activity Beta-Lactamase Activity Assay (e.g., Nitrocefin Assay) BL_Activity->Data_Analysis Gene_Detection Beta-Lactamase Gene Detection (PCR, Sequencing) Gene_Detection->Data_Analysis Start Bacterial Isolate Start->MIC Initial Susceptibility Start->BL_Activity Quantify Enzyme Activity Start->Gene_Detection Identify Resistance Genes

Caption: A general workflow for characterizing this compound's activity.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental measure of antibiotic potency.

Methodology: Broth Microdilution
  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions:

    • Prepare serial two-fold dilutions of this compound (and this compound-tazobactam, typically with a fixed concentration of tazobactam, e.g., 4 µg/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB).[8]

    • The concentration range should span the expected MIC of the organism. A typical range for this compound is 0.25 to 256 µg/mL.[9]

  • Inoculation and Incubation:

    • Dispense 50 µL of the appropriate antibiotic dilution into the wells of a 96-well microtiter plate.

    • Add 50 µL of the standardized bacterial inoculum to each well.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Data Presentation: MIC Summary
Bacterial IsolateBeta-Lactamase Gene(s)This compound MIC (µg/mL)This compound/Tazobactam MIC (µg/mL)Fold-change in MIC
E. coli 123TEM-1128816
K. pneumoniae 456SHV-5, CTX-M-15>25632>8
P. aeruginosa 789AmpC64164
ATCC 25922 (Control)None221

Protocol 2: Time-Kill Assay

Time-kill assays provide information on the pharmacodynamics of an antibiotic, specifically its bactericidal or bacteriostatic activity over time.

Methodology
  • Preparation:

    • Prepare flasks containing CAMHB with this compound (and/or this compound-tazobactam) at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).[10]

    • Include a growth control flask without any antibiotic.

    • Prepare a bacterial inoculum as described for the MIC assay, diluted to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the test flasks.[11]

  • Sampling and Plating:

    • Incubate the flasks at 35 ± 2°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

    • Perform serial ten-fold dilutions of the aliquots in sterile saline.

    • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto Mueller-Hinton Agar (MHA) plates.

  • Incubation and Colony Counting:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.

  • Interpretation:

    • Plot the log₁₀ CFU/mL versus time for each antibiotic concentration.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count at 24 hours.[9][10]

    • Synergy in a combination (e.g., this compound-tazobactam) can be defined as a ≥2-log₁₀ decrease in CFU/mL at 24 hours compared with the most active single agent.[12]

Data Presentation: Time-Kill Assay Results
Time (hours)Growth Control (log₁₀ CFU/mL)This compound at 4x MIC (log₁₀ CFU/mL)This compound/Tazobactam at 4x MIC (log₁₀ CFU/mL)
05.75.75.7
26.55.24.1
47.34.83.0
68.14.5<2.0
249.26.8 (regrowth)<2.0

Protocol 3: Beta-Lactamase Activity Assay

This biochemical assay directly measures the hydrolytic activity of beta-lactamases produced by the bacterial isolate using a chromogenic substrate. Nitrocefin is a commonly used chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by beta-lactamases.[2][13]

Methodology
  • Sample Preparation (Bacterial Lysate):

    • Culture the bacterial isolate in broth to mid-log phase.

    • Harvest the cells by centrifugation (e.g., 10,000 x g for 10 minutes).

    • Resuspend the cell pellet in an appropriate assay buffer.

    • Lyse the cells (e.g., by sonication) to release the enzymes.

    • Clarify the lysate by centrifugation to remove cell debris. The supernatant contains the beta-lactamase.

  • Assay Procedure:

    • In a 96-well plate, add the bacterial lysate to the wells.

    • Prepare a reaction mix containing the assay buffer and nitrocefin.[13]

    • Add the reaction mix to the wells containing the lysate to initiate the reaction.

    • Include a positive control (purified beta-lactamase) and a negative control (assay buffer only).

  • Measurement and Calculation:

    • Measure the absorbance at 490 nm kinetically over a period of 30-60 minutes using a microplate reader.[13]

    • The rate of change in absorbance is proportional to the beta-lactamase activity.

    • Calculate the specific activity based on a standard curve of hydrolyzed nitrocefin or a known standard enzyme. One unit of beta-lactamase is the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute.

Data Presentation: Beta-Lactamase Activity
IsolateBeta-Lactamase Gene(s)Specific Activity (mU/mg protein)
E. coli 123TEM-1150.5
K. pneumoniae 456SHV-5, CTX-M-15480.2
ATCC 25922 (Control)None< 1.0

Protocol 4: Molecular Detection of Beta-Lactamase Genes

Polymerase Chain Reaction (PCR) is a rapid and specific method for detecting the presence of known beta-lactamase encoding genes (bla genes).

Methodology
  • DNA Extraction:

    • Extract genomic DNA from a pure overnight culture of the bacterial isolate using a commercial DNA extraction kit or a standard boiling lysis method.

  • PCR Amplification:

    • Set up PCR reactions using primers specific for common beta-lactamase gene families (e.g., blaTEM, blaSHV, blaCTX-M, blaOXA, blaAmpC).[14][15] Multiplex PCR can be used to screen for multiple genes simultaneously.[14][16]

    • A typical PCR reaction mixture includes DNA template, forward and reverse primers, dNTPs, PCR buffer, and a thermostable DNA polymerase.

    • Perform PCR amplification using a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).[16]

  • Gel Electrophoresis:

    • Analyze the PCR products by agarose gel electrophoresis.[16]

    • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).

    • The presence of a band of the expected size indicates a positive result for the specific bla gene.

  • (Optional) DNA Sequencing:

    • For definitive identification of the specific gene variant, the PCR product can be purified and sequenced. The resulting sequence is then compared to known beta-lactamase sequences in databases like GenBank.[14][15]

Data Presentation: Beta-Lactamase Gene Profile
IsolateblaTEMblaSHVblaCTX-MblaAmpCblaOXA-1-like
E. coli 123+---+
K. pneumoniae 456+++--
P. aeruginosa 789---+-
ATCC 25922 (Control)-----

Visualizations

Mechanism of Beta-Lactamase Action and Inhibition

This diagram illustrates how beta-lactamase inactivates this compound and how a beta-lactamase inhibitor like tazobactam protects it.

Beta_Lactamase_Mechanism cluster_no_inhibitor Without Inhibitor cluster_with_inhibitor With Inhibitor (Tazobactam) This compound This compound PBP_no_inhibitor Penicillin-Binding Protein (PBP) This compound->PBP_no_inhibitor Binds to PBP BetaLactamase_1 Beta-Lactamase This compound->BetaLactamase_1 Hydrolyzed by Cell_Wall_Synthesis_Blocked Cell Wall Synthesis Blocked (Cell Death) PBP_no_inhibitor->Cell_Wall_Synthesis_Blocked Inactive_this compound Inactive this compound BetaLactamase_1->Inactive_this compound Produces Cell_Wall_Synthesis_Continues Cell Wall Synthesis Continues (Bacterial Survival) Piperacillin_Tazobactam This compound + Tazobactam PBP_with_inhibitor Penicillin-Binding Protein (PBP) Piperacillin_Tazobactam->PBP_with_inhibitor This compound binds Cell_Death Cell Wall Synthesis Blocked (Cell Death) PBP_with_inhibitor->Cell_Death BetaLactamase_2 Beta-Lactamase Inhibited_BL Inhibited Beta-Lactamase BetaLactamase_2->Inhibited_BL Tazobactam Tazobactam Tazobactam->BetaLactamase_2 Binds & Inhibits

Caption: Mechanism of beta-lactamase action and inhibition by tazobactam.

Decision Tree for Characterizing this compound Resistance

This logical diagram provides a step-by-step approach to classifying the resistance profile of a bacterial isolate against this compound.

Resistance_Characterization Start Start with Bacterial Isolate MIC_Pip Determine this compound MIC Start->MIC_Pip Is_Resistant Is MIC > Susceptible Breakpoint? MIC_Pip->Is_Resistant Susceptible Susceptible to this compound Is_Resistant->Susceptible No MIC_PipTaz Determine this compound/ Tazobactam MIC Is_Resistant->MIC_PipTaz Yes Is_Synergy Is Pip/Taz MIC significantly lower? MIC_PipTaz->Is_Synergy BL_Producer Likely Beta-Lactamase Producer Is_Synergy->BL_Producer Yes Non_BL_Mech Other Resistance Mechanism (e.g., Efflux, Porin Loss) Is_Synergy->Non_BL_Mech No PCR_Screen PCR for bla genes BL_Producer->PCR_Screen Gene_Identified Identify Specific Beta-Lactamase Gene(s) PCR_Screen->Gene_Identified

Caption: Decision tree for investigating this compound resistance mechanisms.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Piperacillin Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for piperacillin. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common solubility challenges encountered when working with this compound in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful preparation and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound powder not dissolving in water?

The most common reason for dissolution failure is using the incorrect form of this compound. This compound acid is very slightly soluble in water (approx. 0.119 g/L).[1][2] For aqueous solutions, you must use a salt form, such as This compound sodium , which is very soluble in water.[3][4] Always verify the certificate of analysis to confirm you are using the sodium salt for aqueous preparations.

Q2: What is the maximum concentration of this compound sodium I can achieve in aqueous solutions?

This compound sodium has high solubility in water, with some suppliers reporting concentrations up to 100 mg/mL. However, solubility can be lower in buffered solutions. For instance, in Phosphate-Buffered Saline (PBS) at pH 7.2, the solubility is approximately 3 mg/mL.[5] For clinical applications, reconstitution of vials can achieve concentrations of around 202.5 mg/mL (180 mg/mL of this compound) before further dilution.[6]

Q3: My this compound solution, which was initially clear, has become cloudy or formed a precipitate. What could be the cause?

Precipitation after initial dissolution is typically due to stability issues. Key factors include:

  • pH Shift: this compound is most stable in a pH range of 5.0 to 7.0.[3] The pH of solutions can decrease over time, leading to degradation and precipitation.[7][8] this compound is highly unstable under alkaline conditions.[7]

  • Temperature: Stability is temperature-dependent. Solutions are significantly more stable when refrigerated (2-8°C) compared to room temperature.[9][10]

  • Incompatible Diluents: Do not use Lactated Ringer's solution or solutions containing only sodium bicarbonate, as they are incompatible.[6][11]

  • Interaction with Other Drugs: Mixing this compound with other drugs, particularly aminoglycosides like gentamicin, in the same syringe or infusion bottle can lead to inactivation and precipitation.[11][12]

Q4: How does pH critically affect the solubility and stability of this compound?

The pH is a critical factor for maintaining this compound stability. The ideal pH for a reconstituted this compound sodium solution is between 5.0 and 7.0.[3] Under acidic conditions, this compound degradation is accelerated, and it is highly unstable in alkaline environments.[7] Studies have shown that using a citrate buffer (pH 7.0) can significantly enhance the stability of this compound solutions compared to standard 0.9% saline, extending its viability for several days under refrigeration.[7][13]

Q5: What are the recommended storage conditions for reconstituted this compound sodium solutions?

For optimal stability, reconstituted solutions should be stored under refrigeration at 2°C to 8°C (36°F to 46°F).[9] At these temperatures, solutions can be stable for up to 48 hours or even longer depending on the diluent and concentration.[9][10] At room temperature (20°C to 25°C), stability is generally limited to 12-24 hours.[9] It is not recommended to freeze reconstituted vials.[9]

Q6: Can I use organic solvents to prepare a stock solution?

Yes, this compound sodium is soluble in organic solvents like DMSO, ethanol, and dimethyl formamide (DMF).[5] Solubility in DMSO and DMF is approximately 10 mg/mL, and in ethanol, it is about 1 mg/mL.[5] When preparing a stock in an organic solvent, ensure it is purged with an inert gas.[5] For biological experiments, it is crucial to make further dilutions into aqueous buffers to ensure the final concentration of the organic solvent is insignificant, as it may have physiological effects.[5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues with this compound solubilization.

Problem: this compound powder fails to dissolve upon initial reconstitution.

This workflow helps diagnose the root cause of dissolution failure.

G cluster_no cluster_no2 cluster_no3 cluster_no4 start Start: Powder not dissolving check_form 1. Verify Compound Form Is it this compound Sodium? start->check_form acid_form Action: Procure this compound Sodium. This compound acid has very low aqueous solubility. check_form->acid_form No check_solvent 2. Check Solvent/Diluent Is it an appropriate aqueous solvent (e.g., Water, 0.9% NaCl, D5W)? check_form->check_solvent Yes wrong_solvent Action: Use a recommended solvent. Avoid incompatible diluents like Lactated Ringer's. check_solvent->wrong_solvent No check_volume 3. Verify Solvent Volume Is the volume sufficient for the amount of powder? check_solvent->check_volume Yes low_volume Action: Increase solvent volume. Consult solubility data for target concentration. check_volume->low_volume No check_mixing 4. Review Mixing Technique Was the solution vortexed or swirled vigorously until dissolved? check_volume->check_mixing Yes bad_mixing Action: Ensure thorough mixing. Some formulations may require 10+ minutes to fully dissolve. check_mixing->bad_mixing No success Success: Solution is clear check_mixing->success Yes

Caption: Troubleshooting workflow for this compound dissolution issues.

Problem: A clear this compound solution becomes unstable and precipitates over time.

This diagram illustrates the key factors that negatively impact the stability of a reconstituted this compound solution, leading to degradation and precipitation.

G center This compound Aqueous Solution temp High Temperature (Room Temp > Refrigerated) center->temp ph Inappropriate pH (< 5.0 or > 7.5) center->ph time Extended Storage Time center->time diluent Incompatible Diluent or Additives center->diluent outcome Degradation & Precipitation temp->outcome ph->outcome time->outcome diluent->outcome

Caption: Factors contributing to this compound instability in solution.

Data Summary Tables

Table 1: Solubility of this compound Forms in Various Solvents
CompoundSolventTemperatureSolubilityReference(s)
This compound (Acid)WaterNot Specified~119 mg/L[2]
This compound SodiumWater25°C100 mg/mL
This compound SodiumDMSO25°C10 mg/mL[5]
This compound SodiumDMF25°C10 mg/mL[5]
This compound SodiumEthanol25°C~1 mg/mL[5]
This compound SodiumPBS (pH 7.2)Not Specified~3 mg/mL[5]
Table 2: Stability of Reconstituted this compound/Tazobactam Solutions
DiluentConcentrationStorage TemperatureDurationStability NotesReference(s)
0.9% NaCl or D5WNot Specified25°C (Room Temp)2 daysSolution remains stable.[8]
0.9% NaCl or D5WNot Specified5°C (Refrigerated)28 daysSolution remains stable.[8]
0.9% NaCl12g / 1.5g in 240mL2-8°C then 32°C7 days then 24 hoursSolution remains stable.[10]
0.3% Citrate-Buffered Saline (pH 7.0)25 mg/mL - 90 mg/mL2-8°C then 32°C13 days then 24 hoursSignificantly improved stability over 0.9% NaCl.[7][13]

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Sodium Stock Solution

This protocol describes the standard method for reconstituting this compound sodium powder for general laboratory use.

Materials:

  • This compound Sodium powder

  • Sterile Water for Injection (WFI) or 0.9% Sodium Chloride

  • Sterile vials and syringes

Procedure:

  • Calculate the required volume of diluent. For a standard 4.5 g vial of this compound/tazobactam, use 20 mL of diluent to achieve a final concentration of approximately 202.5 mg/mL (180 mg/mL this compound).[6][14] Adjust volume based on your specific vial size and target concentration.

  • Aseptically withdraw the calculated volume of WFI or 0.9% NaCl using a sterile syringe.

  • Inject the diluent into the vial containing the this compound sodium powder.

  • Swirl or vortex the vial vigorously. Allow adequate time for complete dissolution, which may take up to 10 minutes.[14]

  • Visually inspect the solution to ensure it is clear, colorless, and free of any particulate matter.[3]

  • For immediate use, this stock solution can be further diluted into a compatible intravenous solution or experimental buffer to a final working concentration (e.g., between 20 mg/mL and 80 mg/mL).[6]

  • For storage, seal the vial, label it with the concentration and date, and place it in a refrigerator at 2-8°C for up to 48 hours.

Protocol 2: Enhancing this compound Solution Stability with a Citrate Buffer

This protocol is recommended for experiments requiring extended stability of the this compound solution. Using a citrate buffer at a neutral pH has been shown to prolong the chemical stability of this compound.[7]

Materials:

  • This compound Sodium powder

  • 0.3% w/v citrate-buffered saline, pH 7.0 (autoclaved)

  • Sterile vials and syringes

Procedure:

  • Prepare a 0.3% w/v citrate-buffered saline solution and adjust the pH to 7.0. Sterilize by autoclaving or sterile filtration.

  • Determine the desired final concentration of this compound (e.g., 25 mg/mL to 90 mg/mL).[13]

  • Calculate the required volume of the citrate-buffered saline needed to reconstitute the this compound sodium powder to the target concentration.

  • Aseptically add the citrate-buffered saline to the vial of this compound sodium.

  • Mix thoroughly by swirling or vortexing until all powder is completely dissolved.

  • Visually confirm the solution is clear and particle-free.

  • This buffered solution can be stored at 2-8°C for up to 13 days, followed by use at temperatures up to 32°C for 24 hours, while maintaining >95% of the initial drug concentration.[7] This makes it ideal for long-term experiments or use in ambulatory infusion pumps.

References

Technical Support Center: Managing Piperacillin Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of piperacillin solutions during long-term storage.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound solutions.

Issue Potential Causes Recommended Actions
Precipitation or Cloudiness - pH Shift: this compound degradation can lead to a decrease in pH, potentially causing precipitation.[1][2] - Incompatibility: Mixing with incompatible solutions (e.g., Lactated Ringer's solution, solutions containing only sodium bicarbonate) can cause precipitation.[3] - Low Temperature Storage: While refrigeration is generally recommended, extreme cold without appropriate formulation can sometimes lead to precipitation.- Verify the pH of the solution. The use of a citrate buffer can help maintain a stable pH.[4][5] - Ensure the diluent is compatible. Recommended diluents include 0.9% Sodium Chloride or 5% Dextrose in Water.[2][6] - Visually inspect parenteral drug products for particulate matter before administration.[3][7]
Color Change (e.g., Yellowing) - Degradation: Color change can be an indicator of chemical degradation of this compound over time, especially at room or elevated temperatures.[1]- While a slight color change may not always indicate a significant loss of potency, it is a sign of degradation. - It is best to discard discolored solutions.[8] - For long-term storage, freezing at -20°C is a viable option to minimize degradation.[1][9]
Loss of Potency - Hydrolysis: The primary degradation pathway for this compound is the hydrolysis of the β-lactam ring.[10] - Storage Temperature: Storing solutions at room temperature for extended periods will lead to a faster decline in potency compared to refrigeration (2-8°C) or freezing (-20°C).[2][11] - pH: this compound is unstable in acidic and alkaline conditions, leading to rapid degradation.[4]- For short-term storage, refrigeration is recommended. This compound solutions in 0.9% NaCl or D5W are stable for up to 28 days at 5°C.[2][12] - For long-term storage, solutions can be frozen. This compound with tazobactam in 5% dextrose, frozen for 3 months at -20°C, retained over 90% of its initial concentration.[1][9] - The use of a citrate buffer has been shown to significantly improve the stability of this compound solutions.[4][5][10]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for reconstituted this compound solutions?

For reconstituted this compound solutions, storage conditions depend on the desired duration of storage:

  • Room Temperature (20-25°C): Stability is generally limited to 24-48 hours.[7][13] Solutions in 5% dextrose or normal saline are stable for up to 2 days at 25°C.[2]

  • Refrigerated (2-8°C): This is the preferred method for short-term storage. Stability can be maintained for up to 13-14 days in some cases, particularly when buffered.[4][5] In standard diluents like 0.9% NaCl and D5W, stability is reported for up to 28 days.[2]

  • Frozen (-20°C): For long-term storage, freezing is an effective option. Studies have shown that this compound/tazobactam solutions can be stable for at least 3 months at -20°C, and after thawing, can be stored for an additional 35 days at 4°C while retaining over 90% of the initial concentration.[1][9]

Q2: Which diluents are compatible with this compound?

Compatible diluents for this compound include:

  • 0.9% Sodium Chloride (Normal Saline)[2][6]

  • 5% Dextrose in Water (D5W)[2][6]

  • Sterile Water for Injection[8]

Lactated Ringer's solution is generally not compatible.[3] The use of citrate-buffered saline has been shown to enhance stability.[4][5]

Q3: How does the type of storage container affect this compound stability?

This compound solutions have been shown to be stable in various types of containers:

  • Polyvinyl chloride (PVC) bags[1]

  • Non-PVC (polyolefin) bags[10]

  • Polypropylene syringes[6]

  • Elastomeric infusion pumps[4][5][11]

Stability in non-PVC bags was found to be better than in PVC bags when stored at 7°C in 0.9% sodium chloride.[10]

Q4: What are the visual signs of this compound degradation?

Visual signs of degradation include the formation of particulate matter, cloudiness, or a change in color.[1][3][8] It is crucial to visually inspect any solution prior to use and discard it if any of these signs are present.[3][7]

Q5: What is the primary degradation pathway for this compound?

The main route of degradation for this compound in aqueous solutions is the hydrolysis of the β-lactam ring.[10] This process can be influenced by pH, temperature, and the presence of other substances. One identified degradation product is an insoluble penicilloic acid-piperacillin dimer.[14]

Quantitative Stability Data

The following tables summarize the stability of this compound/tazobactam solutions under various storage conditions.

Table 1: Stability of this compound/Tazobactam in Different Diluents and Temperatures

ConcentrationDiluentStorage TemperatureContainerDurationPercent RemainingReference
4g/0.5g per 120mL5% Dextrose-20°C then 4°CPVC Bag3 months then 35 days>90%[1]
25 mg/mL & 90 mg/mL0.3% Citrate-Buffered Saline pH 72-8°C then 32°CElastomeric Device13 days then 24 hours>95%[4]
Not Specified5% Dextrose or 0.9% NaCl25°CPlastic Bag2 daysStable[2]
Not Specified5% Dextrose or 0.9% NaCl5°CPlastic Bag28 daysStable[2]
45 mg/mL0.9% NaCl7°CPVC Bag5 daysStable[10]
45 mg/mL0.9% NaCl7°CNon-PVC Bag17 daysStable[10]
12g/1.5g in 240mL0.9% NaCl2-8°C then <32°CElastomeric Pump7 days then 24 hoursStable[11]
125/15.62 mg/mL0.9% NaCl or D5W20-25°CPolypropylene Syringe48 hours>90%[6]

Experimental Protocols

Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) for this compound

This protocol is a generalized representation based on methods described in the literature for determining the concentration and stability of this compound in solution.[4][6][11][15]

1. Objective: To quantify the concentration of this compound and its degradation products in a solution over time using a stability-indicating HPLC method.

2. Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[16]

  • Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and organic solvents (e.g., acetonitrile, methanol). A common mobile phase is a 55:45 (v/v) mixture of methanol and water adjusted to pH 3.0.[15]

  • This compound reference standard

  • Tazobactam reference standard (if applicable)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer reagents

  • Autosampler vials

  • Volumetric flasks and pipettes

  • pH meter

3. Chromatographic Conditions (Example):

  • Column: C18 (5 µm, 250 mm x 4.6 mm i.d.)[15]

  • Mobile Phase: Methanol/water pH 3.0 (55:45, v/v)[15]

  • Flow Rate: 1 mL/min[15]

  • Detection Wavelength: 210 nm or 230 nm[6][17]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C)

4. Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., mobile phase or water).

    • Prepare a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation:

    • At specified time points during the stability study, withdraw an aliquot of the this compound solution.

    • Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration standards.

  • Chromatographic Analysis:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared samples.

    • Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

  • Data Analysis:

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

    • Express the stability as the percentage of the initial concentration remaining at each time point.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.[18]

5. Forced Degradation Study (Method Validation): To validate that the HPLC method is stability-indicating, forced degradation studies are performed. This involves subjecting the this compound solution to stress conditions to intentionally induce degradation:

  • Acidic Conditions: Add 0.02 M hydrochloric acid and store at 30°C for 6 hours.[4]

  • Alkaline Conditions: Add 0.02 M sodium hydroxide.[4]

  • Oxidative Conditions: Add 0.15% hydrogen peroxide.[4]

  • Thermal Stress: Heat the solution (e.g., 75°C).[19]

The chromatograms from these stressed samples should show a decrease in the this compound peak and the appearance of new peaks for the degradation products, without interfering with the quantification of the parent drug.[4][18]

Visualizations

This compound Degradation Pathway This compound This compound (β-Lactam Ring Intact) Hydrolysis Hydrolysis (H₂O, pH changes, Temp) This compound->Hydrolysis Primary Pathway Penicilloic_Acid This compound Penicilloic Acid (Inactive) Hydrolysis->Penicilloic_Acid Other_Degradants Other Minor Degradation Products Hydrolysis->Other_Degradants Dimerization Dimerization Penicilloic_Acid->Dimerization Dimer Penicilloic Acid-Piperacillin Dimer (Insoluble Impurity) Dimerization->Dimer

Caption: this compound Degradation Pathway.

Experimental Workflow for Stability Study cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Evaluation Prep Reconstitute this compound with Selected Diluent Distribute Distribute into Storage Containers Prep->Distribute Store Store under Varied Conditions (Temp, Light) Distribute->Store Sample Sample at Predetermined Time Points (T=0, 1, 7, ... days) Store->Sample Analyze Analyze via Stability-Indicating HPLC Method Sample->Analyze Visual Visual Inspection (Color, Precipitate) Sample->Visual pH_Measure pH Measurement Sample->pH_Measure Data Calculate % Remaining and Assess Degradants Analyze->Data Visual->Data pH_Measure->Data Troubleshooting Logic for this compound Solution Start Visual Inspection of Solution Precipitate Precipitate or Cloudiness? Start->Precipitate Color_Change Color Change? Precipitate->Color_Change No Action_Check_pH Check pH and Diluent Compatibility Precipitate->Action_Check_pH Yes Potency_Issue Suspected Loss of Potency? Color_Change->Potency_Issue No Action_Discard Discard Solution Color_Change->Action_Discard Yes Action_Review_Storage Review Storage Conditions (Temp, Duration) Potency_Issue->Action_Review_Storage Yes Action_Use_Solution Solution is Acceptable for Use Potency_Issue->Action_Use_Solution No Action_Check_pH->Action_Discard Action_Review_Storage->Action_Discard

References

Technical Support Center: Troubleshooting Variability in Piperacillin Time-Kill Curve Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in piperacillin time-kill curve experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound time-kill curve assays?

Variability in this compound time-kill curve experiments can arise from several factors, the most common being:

  • Inoculum Size: The initial concentration of bacteria can significantly impact the apparent activity of this compound, a phenomenon known as the "inoculum effect."[1][2][3][4][5] Higher inocula can lead to reduced this compound efficacy, particularly with β-lactamase-producing strains.[1]

  • Bacterial Growth Phase: The physiological state of the bacteria at the start of the experiment (e.g., lag, log, or stationary phase) can influence their susceptibility to this compound.

  • This compound Stability: this compound is a β-lactam antibiotic and can degrade in solution, especially at 37°C over a 24-hour period.[6][7][8][9] This degradation can lead to a decrease in the effective concentration of the antibiotic over the course of the experiment.

  • Media Composition: The type of broth, pH, and presence of supplements can affect both bacterial growth and this compound activity.

  • Experimental Technique: Inconsistencies in pipetting, dilution, plating, and incubation can introduce significant variability.

Q2: What is the "inoculum effect" and how does it specifically affect this compound time-kill assays?

The inoculum effect is the observation of a decreased efficacy of an antibiotic at a higher bacterial density.[2][3][4][5] For this compound, this is a well-documented phenomenon.[2][3][4] With a higher starting inoculum (e.g., 10⁷ to 10⁸ CFU/mL), the concentration of β-lactamase enzymes produced by resistant bacteria can be sufficient to degrade this compound, leading to bacterial regrowth and a failure to achieve bactericidal activity.[1] Even for susceptible strains, a high bacterial density can reduce the effective concentration of this compound available to each bacterial cell.[2]

Q3: How stable is this compound in culture medium during a typical 24-hour time-kill experiment?

This compound stability can be a concern in prolonged experiments. While this compound/tazobactam solutions can retain over 90% of their initial concentration for 24 hours in certain solvents and at room temperature, degradation can occur at 37°C in culture media.[7][8] One study noted that the degradation of this compound was not significant (less than 30% in 24 hours) relative to the concentration range examined, but this can still impact results, especially at concentrations near the minimum inhibitory concentration (MIC).[2] It is crucial to prepare fresh this compound solutions for each experiment and consider the potential for degradation over the 24-hour period.

Q4: What are appropriate quality control (QC) strains to include in a this compound time-kill experiment?

Standard QC strains with known and reproducible susceptibility profiles to this compound should be included in every experiment. Commonly used strains include:

  • Escherichia coli ATCC 25922

  • Pseudomonas aeruginosa ATCC 27853

  • Staphylococcus aureus ATCC 29213

These strains help to ensure that the assay is performing as expected and that the results are comparable across different experiments.

Troubleshooting Guide

Problem 1: Inconsistent killing or rapid regrowth of bacteria at 24 hours, especially at higher this compound concentrations.

Possible Cause Troubleshooting Step
High Inoculum Density Verify the starting inoculum concentration. Aim for a standardized final inoculum of approximately 5 x 10⁵ CFU/mL.[1] Perform serial dilutions and plate counts of the initial bacterial suspension to confirm the density.
This compound Degradation Prepare fresh this compound solutions for each experiment. Minimize the time the drug solution is kept at 37°C before being added to the bacterial culture. Consider performing a stability control by incubating this compound in media alone and measuring its concentration at different time points.
Selection of Resistant Subpopulations Plate the bacteria from the regrowth phase onto antibiotic-free and this compound-containing agar to check for the emergence of resistant colonies.
β-Lactamase Production If working with a known or suspected β-lactamase producer, the inoculum effect can be more pronounced.[1] Consider testing a lower inoculum (e.g., 5 x 10⁴ CFU/mL) to see if this mitigates the regrowth.

Problem 2: High variability between replicate tubes at the same this compound concentration.

Possible Cause Troubleshooting Step
Inaccurate Inoculum Preparation Ensure the bacterial suspension is homogenous before aliquoting into the test tubes. Vortex the suspension gently before each transfer.
Pipetting Errors Use calibrated pipettes and proper pipetting technique for all dilutions and transfers. For viscous bacterial suspensions, consider reverse pipetting.
Inconsistent Plating Ensure proper mixing of the sample before plating. Use a consistent plating technique (e.g., spread plating or spot plating) and ensure the agar plates are dry before use.
Clumping of Bacteria If the bacterial strain is known to clump, consider adding a non-ionic surfactant like Tween 80 (at a low, non-inhibitory concentration) to the culture medium or vortexing with sterile glass beads to break up clumps before dilution and plating.

Problem 3: The "no-antibiotic" control does not show robust growth.

Possible Cause Troubleshooting Step
Poor Bacterial Viability Use a fresh overnight culture in the appropriate growth medium to prepare the inoculum. Ensure the bacteria are in the logarithmic growth phase.
Suboptimal Growth Conditions Verify the correct growth medium, incubation temperature, and aeration (shaking speed) are being used for the specific bacterial strain.
Media Contamination Check the sterility of the growth medium and all other reagents.

Data Presentation

Table 1: Recommended Inoculum Densities for this compound Time-Kill Assays

Inoculum Type Recommended Density (CFU/mL) Notes
Standard Inoculum 5 x 10⁵Recommended for most routine time-kill assays to minimize the inoculum effect.[1]
High Inoculum 1 x 10⁷ - 1 x 10⁸Can be used to investigate the inoculum effect, particularly with β-lactamase-producing strains.[1][2]

Table 2: this compound Stability Over 24 Hours

Storage Condition Solvent Temperature Approximate % Concentration Retained
Polypropylene Syringe0.9% NaCl or D5WRoom Temperature>90% after 48 hours[7]
Elastomeric DeviceSaline32°C>90% after 24 hours[8][10]
Culture MediumVaries37°C>70% after 24 hours[2]

Experimental Protocols

Standardized Protocol for this compound Time-Kill Curve Experiment

  • Preparation of Bacterial Inoculum:

    • Streak the test organism from a frozen stock onto an appropriate agar plate and incubate overnight at 35-37°C.

    • Inoculate a single colony into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 35-37°C with shaking (e.g., 200 rpm) until the culture reaches the mid-logarithmic phase of growth (typically 2-4 hours).

    • Adjust the turbidity of the culture with fresh CAMHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound (or this compound-tazobactam) in a suitable solvent (e.g., sterile water or phosphate-buffered saline) on the day of the experiment.

    • Perform serial dilutions of the stock solution in CAMHB to achieve the desired final concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x MIC).

  • Time-Kill Assay Procedure:

    • Set up a series of tubes for each this compound concentration to be tested, plus a growth control (no antibiotic).

    • Add the appropriate volume of the diluted bacterial inoculum to each tube.

    • Add the corresponding this compound solution to each tube to achieve the final desired concentrations.

    • Incubate all tubes at 35-37°C with constant agitation (e.g., 200 rpm).

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.

    • Perform ten-fold serial dilutions of the aliquot in sterile saline or phosphate-buffered saline.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

    • Incubate the plates overnight at 35-37°C.

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[11]

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_sampling Sampling & Plating cluster_analysis Data Analysis prep_inoculum Prepare Bacterial Inoculum setup_tubes Set up Test Tubes (Drug Concentrations + Control) prep_inoculum->setup_tubes prep_drug Prepare this compound Solutions prep_drug->setup_tubes inoculate Inoculate with Bacteria setup_tubes->inoculate incubate Incubate at 37°C with Shaking inoculate->incubate sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) incubate->sampling dilute Serial Dilutions sampling->dilute plate Plate onto Agar dilute->plate count_colonies Incubate Plates & Count Colonies plate->count_colonies calculate_cfu Calculate CFU/mL count_colonies->calculate_cfu plot_curves Plot Time-Kill Curves calculate_cfu->plot_curves

Caption: Experimental workflow for a this compound time-kill curve assay.

Troubleshooting_Tree cluster_regrowth Issue: Rapid Regrowth cluster_variability Issue: High Replicate Variability cluster_no_growth Issue: Poor Control Growth start Inconsistent Time-Kill Curve Results check_inoculum Check Inoculum Density start->check_inoculum Regrowth at 24h? check_pipetting Verify Pipetting Technique start->check_pipetting High variability between replicates? check_viability Confirm Inoculum Viability start->check_viability No growth in control? check_drug_stability Assess this compound Stability check_inoculum->check_drug_stability Inoculum OK check_resistance Test for Resistance check_drug_stability->check_resistance Stability OK check_homogeneity Ensure Sample Homogeneity check_pipetting->check_homogeneity Technique OK check_plating Standardize Plating Method check_homogeneity->check_plating Homogeneity OK check_conditions Verify Growth Conditions check_viability->check_conditions Viability OK

References

Validation & Comparative

A Head-to-Head Battle of Beta-Lactamase Inhibitor Combinations: Piperacillin/Tazobactam vs. Ticarcillin/Clavulanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antibacterial therapeutics, the combination of a beta-lactam antibiotic with a beta-lactamase inhibitor has been a cornerstone in combating bacterial resistance. This guide provides a detailed comparison of the in vitro activity of two prominent combinations: piperacillin/tazobactam and ticarcillin/clavulanic acid. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound/tazobactam generally demonstrates a broader spectrum of activity and greater potency against many Gram-negative organisms, particularly Pseudomonas aeruginosa and Enterobacteriaceae, when compared to ticarcillin/clavulanic acid.[1][2][3] While both combinations are effective against beta-lactamase-producing strains of Staphylococcus aureus and anaerobes like Bacteroides fragilis, this compound/tazobactam often exhibits superior activity against this compound-resistant strains.[1][4] However, ticarcillin/clavulanic acid may show enhanced activity against certain species, such as Xanthomonas maltophilia.[1][3]

Comparative In Vitro Activity

The in vitro efficacy of these antibiotic combinations is best illustrated by their Minimum Inhibitory Concentration (MIC) values against a panel of clinically significant bacteria. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC90 values (the concentration required to inhibit 90% of isolates) for this compound/tazobactam and ticarcillin/clavulanic acid against various bacterial species.

Bacterial SpeciesThis compound/Tazobactam MIC₉₀ (µg/mL)Ticarcillin/Clavulanic Acid MIC₉₀ (µg/mL)
Escherichia coli≤4 - 1616 - 64
Klebsiella pneumoniae8 - 3232 - >128
Pseudomonas aeruginosa32 - 12864 - >128
Enterobacter cloacae32 - >12864 - >128
Serratia marcescens32 - 6464 - >128
Staphylococcus aureus (methicillin-susceptible)≤1 - 2≤1 - 4
Haemophilus influenzae (β-lactamase positive)≤1≤1
Bacteroides fragilis group8 - 328 - 16

Note: MIC values can vary between studies depending on the specific isolates tested and the methodology used.

Experimental Protocols

The determination of in vitro activity, specifically the Minimum Inhibitory Concentration (MIC), is crucial for evaluating the efficacy of antimicrobial agents. The methodologies for these experiments are standardized to ensure reproducibility and comparability of data. The most common methods are broth microdilution and agar dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly known as the National Committee for Clinical Laboratory Standards (NCCLS).[2][5]

Broth Microdilution Method for MIC Determination

This method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Agar Dilution Method for MIC Determination

In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes and allowed to solidify. A standardized inoculum of the test bacteria is then spot-inoculated onto the surface of the agar plates. After incubation, the MIC is read as the lowest concentration of the antimicrobial that prevents the growth of the bacterial colonies.[2][6]

For anaerobic bacteria, such as Bacteroides fragilis, the methodology is adapted to accommodate their specific growth requirements, including the use of enriched media like Schaedler broth and incubation in an anaerobic environment.[7]

Visualizing the Experimental Workflow and Mechanism

To better understand the processes involved, the following diagrams illustrate the experimental workflow for MIC determination and the underlying mechanism of beta-lactamase inhibition.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start drug_prep Prepare Serial Dilutions of Antibiotic start->drug_prep inoculum_prep Prepare Standardized Bacterial Inoculum start->inoculum_prep inoculation Inoculate Microtiter Plate Wells drug_prep->inoculation inoculum_prep->inoculation incubation Incubate at 35-37°C for 16-20 hours inoculation->incubation read_results Read for Visible Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Broth Microdilution Workflow for MIC Determination.

BetaLactamaseInhibition cluster_bacterium Bacterial Cell pbp Penicillin-Binding Protein (PBP) beta_lactamase Beta-Lactamase Enzyme beta_lactam Beta-Lactam Antibiotic (this compound or Ticarcillin) beta_lactam->pbp Inhibits Cell Wall Synthesis beta_lactam->beta_lactamase Hydrolysis & Inactivation inhibitor Beta-Lactamase Inhibitor (Tazobactam or Clavulanic Acid) inhibitor->beta_lactamase Irreversible Inhibition

Mechanism of Beta-Lactamase Inhibition.

Mechanism of Action

Both this compound and ticarcillin are beta-lactam antibiotics that function by inhibiting the synthesis of the bacterial cell wall.[8] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. However, many bacteria have developed resistance by producing beta-lactamase enzymes, which hydrolyze the beta-lactam ring of these antibiotics, rendering them ineffective.[8]

Tazobactam and clavulanic acid are beta-lactamase inhibitors.[1] They possess a beta-lactam structure that allows them to bind to the active site of the beta-lactamase enzymes. This binding is essentially irreversible and protects the partner antibiotic (this compound or ticarcillin) from destruction, allowing it to exert its antibacterial effect on the PBPs.[8] Tazobactam generally has a broader spectrum of activity against various beta-lactamases compared to clavulanic acid.[9]

Conclusion

The choice between this compound/tazobactam and ticarcillin/clavulanic acid for research or therapeutic development should be guided by the specific bacterial species of interest and their known or suspected resistance mechanisms. The available in vitro data consistently supports this compound/tazobactam as having a broader and more potent activity profile against a wide range of Gram-negative pathogens.[1][2][3] Nevertheless, both combinations remain valuable tools in the study of bacterial resistance and the development of new antimicrobial strategies. The standardized experimental protocols outlined in this guide are essential for generating reliable and comparable data to inform these critical decisions.

References

A Comparative Analysis of Piperacillin and Other Beta-Lactam Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of piperacillin, primarily as the combination product this compound/tazobactam, against other key beta-lactam antibiotics. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on in vitro activity, clinical efficacy, and pharmacokinetic/pharmacodynamic profiles, supported by experimental data and methodologies.

Mechanism of Action: Core Principles

Beta-lactam antibiotics, including this compound, exert their bactericidal effect by inhibiting bacterial cell wall synthesis. The core mechanism involves binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and bacterial death.[1] this compound, a ureidopenicillin, is noted for its polar side chain that enhances penetration into Gram-negative bacteria and its particular affinity for PBP-3, contributing to its potent activity against pathogens like Pseudomonas aeruginosa.[1][2]

A primary challenge to the efficacy of beta-lactam antibiotics is the production of beta-lactamase enzymes by bacteria, which hydrolyze the antibiotic's beta-lactam ring, rendering it inactive. To counter this, this compound is combined with a beta-lactamase inhibitor, tazobactam. Tazobactam itself has minimal antibacterial activity but irreversibly inactivates many beta-lactamases, thereby protecting this compound and extending its spectrum of activity.[3][4]

cluster_0 Bacterial Cell cluster_1 Antibiotic Action PBP Penicillin-Binding Proteins (PBPs) CellWall Stable Cell Wall PBP->CellWall Synthesis Lysis Cell Lysis PBP->Lysis Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cross-linking This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->PBP Blocks Cross-linking

Diagram 1: Mechanism of Action of this compound.

cluster_0 Without Inhibitor cluster_1 With Tazobactam BetaLactamase β-Lactamase Enzyme Inactive Inactive This compound BetaLactamase->Inactive This compound This compound This compound->BetaLactamase Hydrolysis Target Penicillin-Binding Protein (PBP) This compound->Target Binds to Target Tazobactam Tazobactam Tazobactam->BetaLactamase Inhibition Effective Effective Inhibition Target->Effective

Diagram 2: Role of the β-Lactamase Inhibitor Tazobactam.

Comparative In Vitro Activity

The in vitro efficacy of this compound/tazobactam is best understood by comparing its activity against a panel of common pathogens with that of other broad-spectrum beta-lactam antibiotics. Data from surveillance studies demonstrate its robust activity, particularly against Gram-negative bacteria.

Table 1: In Vitro Susceptibility of Gram-Negative Bacilli to this compound/Tazobactam and Comparators

Organism No. of Strains % Susceptible to this compound/Tazobactam % Susceptible to this compound (alone) % Susceptible to Ticarcillin/Clavulanate % Susceptible to Ceftazidime % Susceptible to Imipenem Source
Escherichia coli 1656 98% 74% 92% 99% N/A [5]
Klebsiella pneumoniae 550 96% 82% 95% >99% N/A [5]
Pseudomonas aeruginosa 754 96% 95% N/A 95% N/A [5]
Acinetobacter spp. 268 87% Greatly Reduced N/A N/A 100% [6]

| All Aerobic Gram-Negative Rods | 5132 | 92% | 81% | 88% | 93% | N/A |[5] |

N/A: Data not available in the cited source.

As shown, the addition of tazobactam significantly enhances this compound's activity against E. coli.[5] Against P. aeruginosa, this compound/tazobactam demonstrates high susceptibility rates, comparable to ceftazidime.[5] While highly effective against many pathogens, carbapenems like imipenem generally retain superior activity, especially against resistant organisms like Acinetobacter spp.[6]

When compared to other beta-lactam/beta-lactamase inhibitor combinations, this compound/tazobactam often shows a broader spectrum of activity against gram-negative enteric bacteria than ticarcillin/clavulanate.[3] Against anaerobes, its susceptibility rates are comparable to other combinations such as amoxicillin/clavulanate and ampicillin/sulbactam.[7]

Pharmacokinetics and Pharmacodynamics (PK/PD)

The clinical success of beta-lactam antibiotics is strongly correlated with the duration of time that the unbound drug concentration remains above the minimum inhibitory concentration (MIC) of the pathogen (%fT > MIC).[8] this compound is a hydrophilic molecule with a low volume of distribution and is primarily cleared through renal elimination.[8]

Table 2: Comparative Pharmacokinetic Parameters of Selected Beta-Lactam Antibiotics

Parameter This compound Cefepime Meropenem
Half-life 0.6–1.2 hours[9] ~2 hours ~1 hour
Protein Binding 20–30%[10] ~20% ~2%
Volume of Distribution (Vd) Low[8] 0.25 L/kg 0.25 L/kg

| Primary Elimination | Renal (80% unchanged in urine)[1] | Renal | Renal |

Note: Values can vary significantly based on patient factors, particularly renal function.

The relatively short half-life of this compound underscores the importance of dosing strategies. Continuous or extended infusions are increasingly utilized, especially in critically ill patients, to maximize the %fT > MIC, which can potentially allow for a reduction in the total daily dose compared to intermittent infusions while maintaining efficacy.[11]

Clinical Efficacy Comparison

Randomized clinical trials have established this compound/tazobactam as a reliable agent for a variety of infections, demonstrating efficacy comparable to other broad-spectrum antibiotics.

Table 3: Summary of Clinical Efficacy in Key Infections

Infection Type Comparator(s) Key Findings Source(s)
Intra-abdominal Infections Other beta-lactam/beta-lactamase inhibitors Comparable efficacy. [12][13]
Severe Community-Acquired Pneumonia Cefoperazone/Sulbactam After adjusting for comorbidities, cefoperazone/sulbactam showed a higher clinical cure rate (85.4% vs 79.3%). [14]
Nosocomial Pneumonia (ESBL-producing K. pneumoniae) Carbapenems (Imipenem, Meropenem) No significant difference in 28-day mortality (OR 0.82) or clinical cure rates (62.5% vs 56.9%). [15]
Bacteremia (ESBL-producing Enterobacterales) Carbapenems The MERINO trial found this compound/tazobactam to be inferior to meropenem. However, other studies suggest non-inferiority, particularly for urinary sources of infection. This remains a topic of debate. [4][16]

| Bacteremia (AmpC-producing Enterobacterales) | Cefepime, Carbapenems | Associated with a higher rate of clinical and microbiological failure compared to cefepime or carbapenems. |[17] |

The use of this compound/tazobactam as a "carbapenem-sparing" agent for infections caused by extended-spectrum beta-lactamase (ESBL)-producing organisms is a critical topic in antimicrobial stewardship. While some data suggest it may be a viable option, particularly for less severe infections or those with a urinary source, other studies, notably the MERINO trial, have shown higher rates of treatment failure compared to carbapenems for bloodstream infections.[4][16] This highlights the importance of considering the infection source, severity, and local resistance patterns when selecting therapy.

Mechanisms of Resistance and Comparative Resilience

Bacterial resistance to beta-lactams is a complex and evolving challenge. This compound/tazobactam is designed to overcome one of the most common mechanisms—hydrolysis by beta-lactamase enzymes.

cluster_0 Bacterial Resistance Mechanisms cluster_1 Impact on β-Lactams Enzyme 1. β-Lactamase Production (e.g., ESBL, AmpC, KPC) PT This compound/ Tazobactam Enzyme->PT Inhibited by Tazobactam (not AmpC, KPC) Ceph Cephalosporins Enzyme->Ceph Hydrolyzed by ESBL, AmpC Carb Carbapenems Enzyme->Carb Stable to ESBL, AmpC; Hydrolyzed by Carbapenemases (KPC) PBP_Mod 2. PBP Alteration (e.g., mecA in MRSA) PBP_Mod->PT Ineffective PBP_Mod->Ceph Ineffective Permeability 3. Reduced Permeability (Porin Loss) Permeability->PT Reduced Efficacy Permeability->Carb Reduced Efficacy Efflux 4. Efflux Pumps

Diagram 3: Bacterial Resistance Mechanisms and their Impact.

While tazobactam effectively inhibits many common beta-lactamases (e.g., TEM-1, TEM-2, SHV-1), it is less effective against AmpC beta-lactamases and is not active against carbapenemases (like KPC).[3][18] This is a key differentiator from carbapenems, which are stable against hydrolysis by both ESBL and AmpC enzymes. Furthermore, resistance can emerge through mechanisms that this compound/tazobactam cannot overcome, such as alterations in PBPs (the basis for MRSA resistance) or changes in bacterial membrane permeability.[1][19]

Comparative Adverse Effects Profile

This compound/tazobactam is generally well-tolerated.[13][18] Its side effect profile is largely similar to other penicillins.

Table 4: Common and Notable Adverse Effects of Beta-Lactams

Adverse Effect This compound/Tazobactam Cephalosporins Carbapenems
Gastrointestinal Diarrhea (most common, 7-11%), nausea, vomiting[20][21] Diarrhea, nausea Diarrhea, nausea, vomiting
Dermatologic Rash, pruritus[21] Rash (maculopapular) Rash
Hypersensitivity Allergic reactions, anaphylaxis (rare)[21] Cross-reactivity with penicillin allergy is possible but low (~1-3%) Cross-reactivity with penicillin allergy is very low (<1%)
Hematologic Thrombocytopenia, leukopenia/neutropenia (often with prolonged use >21 days)[21][22] Rare bone marrow depression[22] Rare
Neurologic Neurotoxicity (convulsions, hallucinations), especially in elderly or renally impaired patients (rare)[23] Seizures (especially cefepime at high doses/renal impairment) Seizures (especially imipenem, risk is higher than other beta-lactams)

| C. difficile Infection | Risk present[20] | Risk present | Risk present |

Experimental Protocols

The data presented in this guide are derived from standard microbiological and clinical methodologies.

Antimicrobial Susceptibility Testing (AST)

The primary method for determining the in vitro activity of an antibiotic is by measuring its Minimum Inhibitory Concentration (MIC).

  • Methodology: Broth microdilution is the gold standard.

    • Preparation: A bacterial inoculum is prepared and standardized to a specific density (e.g., 0.5 McFarland standard).

    • Dilution: The antibiotic is serially diluted in a multi-well plate containing growth medium.

    • Inoculation: Each well is inoculated with the standardized bacterial suspension.

    • Incubation: The plate is incubated under specific conditions (e.g., 35°C for 18-24 hours).

    • Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Interpretation: The resulting MIC value is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on clinical breakpoints established by bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

start Start: Bacterial Isolate prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microplate with Bacteria prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Antibiotic in Microplate prep_plate->inoculate incubate Incubate Plate (e.g., 18-24h at 35°C) inoculate->incubate read Read Plate for Visible Growth incubate->read determine_mic Determine MIC: Lowest Concentration with No Growth read->determine_mic interpret Interpret Result (S, I, R) using CLSI/EUCAST Breakpoints determine_mic->interpret

Diagram 4: Workflow for Broth Microdilution MIC Testing.
Pharmacokinetic Analysis

  • Methodology: To determine parameters like half-life and clearance, drug concentrations are measured in patient samples over time.

    • Dosing: The antibiotic is administered to subjects (e.g., as an intravenous infusion).

    • Sampling: Blood samples are collected at predefined time points (e.g., pre-dose, end of infusion, and multiple post-infusion time points).

    • Processing: Plasma is separated from the blood samples.

    • Quantification: The concentration of the antibiotic (e.g., this compound and tazobactam) in the plasma is measured using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[24]

    • Modeling: The resulting concentration-time data are analyzed using pharmacokinetic modeling software to calculate key parameters (e.g., clearance, volume of distribution, half-life).[24]

References

Navigating the Nuances of Cross-Resistance: Piperacillin vs. Third-Generation Cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of antibiotic resistance poses a significant threat to global health. Understanding the intricate mechanisms of cross-resistance between commonly used β-lactam antibiotics is paramount for the development of effective therapeutic strategies. This guide provides an objective comparison of the performance of piperacillin, often combined with the β-lactamase inhibitor tazobactam, and third-generation cephalosporins, supported by experimental data and detailed methodologies. A key focus is the increasingly observed phenotype of this compound/tazobactam resistance with concurrent susceptibility to third-generation cephalosporins.

Mechanisms of Cross-Resistance: A Complex Interplay

Cross-resistance between this compound and third-generation cephalosporins is primarily mediated by the production of β-lactamase enzymes, which inactivate these antibiotics by hydrolyzing their characteristic β-lactam ring. However, the specific type of β-lactamase and other contributing factors determine the resistance profile.

Key Mechanisms Include:

  • Extended-Spectrum β-Lactamases (ESBLs): These enzymes, particularly prevalent in Escherichia coli and Klebsiella pneumoniae, are capable of hydrolyzing a wide range of penicillins and cephalosporins, including third-generation agents.[1][2] Tazobactam can inhibit many Class A ESBLs, but high levels of enzyme production or specific ESBL variants can overcome this inhibition.[1][2]

  • AmpC β-Lactamases: These cephalosporinases, which can be inducible or constitutively expressed, confer resistance to most penicillins and cephalosporins, including third-generation agents.[3][4] Tazobactam is generally not an effective inhibitor of AmpC enzymes.

  • Hyperproduction of Penicillinases: A significant mechanism for this compound/tazobactam resistance in isolates that remain susceptible to third-generation cephalosporins is the hyperproduction of Class A or D β-lactamases, such as TEM-1, SHV-1, and OXA-1.[1][2][5][6][7] The sheer quantity of these enzymes can overwhelm the tazobactam inhibitor, allowing for the hydrolysis of this compound.[2]

  • Inhibitor-Resistant β-Lactamases: Specific mutations in β-lactamase genes can lead to enzymes that are resistant to the inhibitory effects of tazobactam.[5][7][8]

  • Porin Loss and Efflux Pumps: Reduced permeability of the bacterial outer membrane due to the loss or modification of porin channels can decrease the intracellular concentration of both this compound and cephalosporins, contributing to resistance.[1][2][9] Efflux pumps can also actively transport these antibiotics out of the bacterial cell.[1][4]

  • Specific Genetic Mutations: A notable example is the S133G mutation in the blaCTX-M-15 gene, which has been shown to increase this compound/tazobactam resistance while paradoxically reducing the minimum inhibitory concentration (MIC) for third-generation cephalosporins.[5][7][8]

The this compound-Resistant, Cephalosporin-Susceptible Phenotype

A growing concern is the identification of clinical isolates, particularly E. coli and K. pneumoniae, that are resistant to this compound/tazobactam (TZP-R) but remain susceptible to third-generation cephalosporins (3GC-S).[1][6][7][8][10][11][12][13][14][15] This paradoxical phenotype highlights the complexity of resistance mechanisms beyond the simple presence of an ESBL. The primary driver of this phenotype is often the hyperproduction of penicillinases like TEM-1, which are effectively inhibited by tazobactam at standard concentrations but can overcome the inhibitor when overexpressed.[1][2][6][10]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the cross-resistance between this compound/tazobactam and third-generation cephalosporins.

Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound/Tazobactam (TZP) and Ceftriaxone (CTX) in TZP-R/3GC-S E. coli Isolates

Isolate PhenotypeAntibioticMIC Range (mg/L)EUCAST Breakpoint for Resistance (mg/L)
TZP-R/3GC-SThis compound/Tazobactam12 to 256> 8
TZP-R/3GC-SCeftriaxone0.016 to 0.25> 2

Data sourced from a study on E. coli bloodstream infections.[1]

Table 2: Prevalence of this compound/Tazobactam Resistance in E. coli Bloodstream Infections

YearProportion of TZP-Resistant E. coli
201421%
20179%

Data from a single tertiary hospital in the UK.[1][2]

Experimental Protocols

The determination of cross-resistance profiles relies on standardized and reproducible experimental methodologies.

Antimicrobial Susceptibility Testing (AST)

Objective: To determine the in vitro susceptibility of bacterial isolates to this compound/tazobactam and third-generation cephalosporins.

Methodologies:

  • Disk Diffusion (Kirby-Bauer) Method:

    • A standardized inoculum of the bacterial isolate is spread evenly onto the surface of a Mueller-Hinton agar plate.

    • Paper disks impregnated with a specific concentration of the antibiotic (e.g., this compound/tazobactam 100/10 µg) are placed on the agar surface.[16]

    • The plate is incubated at 37°C for 18 hours.[1]

    • The diameter of the zone of inhibition around each disk is measured and interpreted as susceptible, intermediate, or resistant according to established guidelines from bodies like the Clinical & Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][16]

  • Gradient Diffusion (E-TEST) Method:

    • A plastic strip with a predefined gradient of antibiotic concentration is placed on an inoculated agar plate.

    • After incubation, an elliptical zone of inhibition is formed.

    • The MIC is read at the point where the edge of the inhibition zone intersects the strip.[1][2] This method provides a quantitative MIC value.

Molecular Characterization of Resistance Mechanisms

Objective: To identify the genetic determinants of resistance.

Methodologies:

  • Whole-Genome Sequencing (WGS):

    • DNA is extracted from the bacterial isolates.

    • The entire genome is sequenced using next-generation sequencing platforms.

    • Bioinformatic analysis is performed to identify known resistance genes (e.g., blaTEM, blaCTX-M), mutations, and other genetic features associated with resistance.[8][10]

  • Real-Time Quantitative PCR (qPCR):

    • This technique is used to quantify the expression levels of specific resistance genes, such as those encoding β-lactamases.[10][11][15]

    • Increased gene expression can indicate hyperproduction of the corresponding enzyme.

Visualizing the Pathways and Processes

Mechanisms of β-Lactam Resistance

ResistanceMechanisms cluster_antibiotics Antibiotics cluster_bacterium Bacterial Cell This compound This compound Porin Porin This compound->Porin Entry EffluxPump Efflux Pump This compound->EffluxPump Efflux 3rd-Gen Cephalosporins 3rd-Gen Cephalosporins 3rd-Gen Cephalosporins->Porin Entry 3rd-Gen Cephalosporins->EffluxPump Efflux PBP Penicillin-Binding Protein (Target) Porin->PBP Access to Target PorinLoss Porin Loss (Reduced Entry) Porin->PorinLoss BetaLactamase β-Lactamase BetaLactamase->this compound Hydrolysis BetaLactamase->3rd-Gen Cephalosporins Hydrolysis Hyperproduction Enzyme Hyperproduction BetaLactamase->Hyperproduction CellWall Bacterial Cell Wall PBP->CellWall Cell Wall Synthesis AST_Workflow Isolate Bacterial Isolate (e.g., from bloodstream infection) Inoculum Prepare Standardized Inoculum Isolate->Inoculum Plate Inoculate Mueller-Hinton Agar Plate Inoculum->Plate Disk Apply Antibiotic Disks (this compound/Tazobactam, Cephalosporins) Plate->Disk Incubate Incubate at 37°C for 18h Disk->Incubate Measure Measure Zone of Inhibition Incubate->Measure Interpret Interpret Results (Susceptible, Intermediate, Resistant) based on CLSI/EUCAST guidelines Measure->Interpret PhenotypeLogic Start Hyperproduction Hyperproduction of Penicillinase (e.g., TEM-1) Start->Hyperproduction InhibitorResistant Inhibitor-Resistant β-Lactamase Start->InhibitorResistant PorinLoss Porin Loss / Efflux Start->PorinLoss CTX_M_Mutation Specific Mutation (e.g., S133G in CTX-M-15) Start->CTX_M_Mutation TZP_Resistance This compound/Tazobactam Resistance Hyperproduction->TZP_Resistance 3GC_Susceptibility Third-Generation Cephalosporin Susceptibility Hyperproduction->3GC_Susceptibility (Penicillinase does not efficiently hydrolyze 3GCs) InhibitorResistant->TZP_Resistance InhibitorResistant->3GC_Susceptibility (If specific for penicillins) PorinLoss->TZP_Resistance CTX_M_Mutation->TZP_Resistance CTX_M_Mutation->3GC_Susceptibility (Reduces 3GC MIC) Phenotype TZP-R/3GC-S Phenotype TZP_Resistance->Phenotype 3GC_Susceptibility->Phenotype

References

A Comparative Guide to the Synergistic Effects of Piperacillin Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of studies investigating the synergistic effects of combining piperacillin with other antimicrobial agents. The data presented herein is collated from various in-vitro studies, offering a comparative overview of efficacy against several key pathogens. Detailed experimental protocols are provided for the major synergy testing methodologies, and the underlying mechanisms of synergy are illustrated through signaling pathway and workflow diagrams.

Quantitative Analysis of this compound Synergy

The following tables summarize the quantitative data from various studies on this compound combination synergy. These tables provide a clear comparison of the performance of different antibiotic combinations against specific bacterial strains.

Table 1: Synergy of this compound/Tazobactam with Aminoglycosides against Pseudomonas aeruginosa

CombinationBacterial Strain(s)Synergy Testing MethodKey FindingsSynergy Rate (%)Reference
This compound/Tazobactam + TobramycinP. aeruginosa (from critically ill patients)Static-Concentration Time-KillSynergistic killing and prevention of regrowth.[1]Not explicitly stated, but synergistic killing was observed.[1][2][3]
This compound/Tazobactam + TobramycinMultidrug-resistant P. aeruginosaCheckerboardHigh synergy rates observed.[4]50% in resistant strains, 46% in susceptible strains.[4][4]
This compound/Tazobactam + AmikacinExtended-Spectrum β-Lactamase (ESBL)-Producing E. coliHollow Fiber Infection ModelCombination resulted in ~4–5 log10 bacterial killing within 24 hours and prevented resistance emergence.[5][6]Not explicitly stated, but synergistic killing was observed.[5][6]
This compound/Tazobactam + AmikacinP. aeruginosaTime-KillSynergy was most frequently noted with this combination compared to fluoroquinolones.42%[7]

Table 2: Synergy of this compound/Tazobactam with Fluoroquinolones and Other β-Lactams

CombinationBacterial Strain(s)Synergy Testing MethodKey FindingsSynergy Rate (%)Reference
This compound/Tazobactam + LevofloxacinFluoroquinolone-resistant P. aeruginosaEtest and Time-Kill AssayTKA showed a higher rate of synergy than the Etest method.[8][9]29% (Etest), 45% (TKA).[8][9][8][9]
This compound/Tazobactam + LevofloxacinP. aeruginosa from bronchiectasis patientsClinical StudyCombined regimen showed no significant advantage over monotherapy in clinical efficiency.Not applicable
This compound/Tazobactam + MeropenemSerine Carbapenemase-Producing EnterobacteralesTime-Kill AssaySynergistic against a high percentage of KPC and OXA-48 producers.[10][11][12]70% (KPC producers), 90% (OXA-48 producers).[10][11][12][10][11][12][13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for researchers looking to replicate or build upon these findings.

Checkerboard Assay Protocol

The checkerboard assay is a common method to assess antibiotic synergy in vitro.

  • Preparation of Antibiotics and Inoculum:

    • Prepare stock solutions of each antibiotic at a concentration four times higher than the highest desired final concentration in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).[14]

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard from a fresh culture. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[15]

  • Plate Setup:

    • Using a 96-well microtiter plate, serially dilute Antibiotic A (e.g., this compound) two-fold along the y-axis and Antibiotic B along the x-axis.[15]

    • This creates a matrix of wells with varying concentrations of both antibiotics, as well as wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Incubate the plates at 35-37°C for 18-24 hours.[16]

  • Data Analysis:

    • After incubation, determine the MIC of each antibiotic alone and in combination by visual inspection of turbidity.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone.

    • Interpret the results as follows: Synergy (FIC Index ≤ 0.5), Additive/Indifference (FIC Index > 0.5 to ≤ 4), or Antagonism (FIC Index > 4).[17]

Time-Kill Assay Protocol

Time-kill assays provide a dynamic picture of bactericidal activity over time.

  • Preparation:

    • Prepare flasks containing broth medium with the desired concentrations of each antibiotic alone and in combination. These concentrations are often based on the MICs determined from checkerboard assays (e.g., 0.25x, 0.5x, 1x, 2x MIC).[10][18]

    • Prepare a bacterial inoculum to achieve a starting concentration of approximately 10^6 CFU/mL in the test flasks.[16]

  • Execution:

    • Inoculate the flasks and incubate them in a shaking incubator at 35-37°C.[17]

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.[5]

  • Quantification:

    • Perform serial dilutions of the withdrawn aliquots in sterile saline.

    • Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours to determine the number of viable bacteria (CFU/mL).[17]

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each antibiotic combination and control.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point (usually 24 hours).[13][17] Bactericidal activity is defined as a ≥ 3-log10 reduction from the initial inoculum.[5]

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of synergy between this compound and aminoglycosides, and a general workflow for synergy testing.

SynergyMechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Inhibits Ribosome Ribosome ProteinSynth Protein Synthesis Ribosome->ProteinSynth Inhibits CellLysis Cell Lysis CellWall->CellLysis Contributes to IncreasedPermeability Increased Cell Wall Permeability CellWall->IncreasedPermeability Leads to ProteinSynth->CellLysis Contributes to Aminoglycoside Aminoglycoside IncreasedPermeability->Aminoglycoside Facilitates entry of This compound This compound This compound->PBP Binds to Aminoglycoside->Ribosome Binds to

Caption: Mechanism of Synergy: this compound and Aminoglycosides.

SynergyTestingWorkflow cluster_preliminary Preliminary Steps cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay cluster_analysis Data Analysis & Interpretation Isolate Bacterial Isolate Selection MIC_determination Determine MIC of Individual Antibiotics Isolate->MIC_determination Setup_CB Setup 96-well plate with serial dilutions MIC_determination->Setup_CB Setup_TK Prepare broth with antibiotic concentrations (based on MIC) MIC_determination->Setup_TK Inoculate_CB Inoculate with bacterial suspension Setup_CB->Inoculate_CB Incubate_CB Incubate for 18-24h Inoculate_CB->Incubate_CB Read_FIC Read MICs and calculate FIC Index Incubate_CB->Read_FIC Interpret_FIC Interpret FIC Index: Synergy, Additive, Antagonism Read_FIC->Interpret_FIC Inoculate_TK Inoculate with bacterial suspension Setup_TK->Inoculate_TK Incubate_TK Incubate and sample at time points Inoculate_TK->Incubate_TK Plate_Count Plate serial dilutions and count CFUs Incubate_TK->Plate_Count Plot_TK Plot log10 CFU/mL vs. Time Plate_Count->Plot_TK Determine_Synergy Determine Synergy: ≥2-log10 reduction Interpret_FIC->Determine_Synergy Confirms Plot_TK->Determine_Synergy

Caption: General Workflow for In-Vitro Synergy Testing.

References

A Head-to-Head Comparison: Piperacillin/Tazobactam versus Ceftazidime Plus Amikacin

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two prominent antibiotic regimens in the treatment of serious bacterial infections.

In the landscape of potent antimicrobial therapies, the combination of piperacillin with the β-lactamase inhibitor tazobactam, and the regimen of the third-generation cephalosporin ceftazidime plus the aminoglycoside amikacin, are frequently employed, particularly in empirical treatment strategies for severe nosocomial infections and febrile neutropenia. This guide provides a comprehensive evaluation of their performance, supported by experimental data from clinical trials, to inform researchers, scientists, and drug development professionals.

Executive Summary

Clinical evidence suggests that both this compound/tazobactam and ceftazidime plus amikacin are effective in treating a range of serious bacterial infections. However, notable differences in their spectrum of activity, efficacy against specific pathogens, and safety profiles exist. This compound/tazobactam has demonstrated superior efficacy in some studies, particularly in cases of bacteremia and infections caused by Gram-positive organisms. The combination of ceftazidime and amikacin remains a potent option, especially against infections where Pseudomonas aeruginosa is a concern.

Data Presentation

The following tables summarize the quantitative data from key clinical trials, offering a clear comparison of the two antibiotic regimens across different patient populations and infection types.

Table 1: Efficacy in Febrile Neutropenia

Study/EndpointThis compound/Tazobactam (+ Amikacin in some studies)Ceftazidime + AmikacinKey Findings
Clinical Success Rate 61% - 68%54% - 66%This compound/tazobactam showed a statistically significant higher success rate in one large trial (61% vs 54%)[1]. Other studies found comparable efficacy[2][3].
Bacteremia Response 50%35%A significant difference in response to bacteremic infections was observed in favor of this compound/tazobactam plus amikacin[1].
Time to Defervescence Significantly shorterLongerPatients treated with this compound/tazobactam plus amikacin had a significantly shorter time to fever resolution[1].
Treatment Failure Significantly lowerHigherThe probability of treatment failure was significantly greater with ceftazidime plus amikacin[1].
Mortality Rate No significant differenceNo significant differenceMortality rates were similar between the two treatment groups[4].

Table 2: Efficacy in Nosocomial Pneumonia

Study/EndpointThis compound/Tazobactam + AmikacinCeftazidime + AmikacinKey Findings
Clinical Success Rate 63.9%61.5%The clinical response was considered satisfactory and comparable between the two groups in treating ICU patients with nosocomial pneumonia[5][6].
Bacteriological Eradication Similar ratesSimilar ratesEradication rates for both Gram-negative and Gram-positive bacteria were similar for both combinations[5][6].
Response in P. aeruginosa infections Similar ratesSimilar ratesEfficacy was comparable in the subset of patients with P. aeruginosa-related pneumonia[5][6].

Table 3: Adverse Events

Adverse EventThis compound/Tazobactam (+ Amikacin)Ceftazidime + AmikacinKey Findings
Cutaneous Reactions More frequentLess frequentMild cutaneous reactions were more commonly associated with the this compound/tazobactam regimen[1].
Thrombocytosis ReportedReportedBoth regimens have been associated with thrombocytosis[5][6].
Renal Dysfunction ReportedReportedBoth regimens have been associated with renal dysfunction[5][6].
Hepatic Cytolysis ReportedReportedBoth regimens have been associated with hepatic cytolysis[5][6].
Overall Tolerability Generally well-toleratedGenerally well-toleratedBoth treatment regimens were found to be well-tolerated in clinical trials[2].

Experimental Protocols

The methodologies of the cited clinical trials form the basis of the presented data. Below are detailed experimental protocols typical for comparing these two antibiotic regimens.

Study Design: Prospective, Randomized, Controlled Trial

A common design is a prospective, multicenter, randomized, open-label, controlled trial.[1][2][3][5]

Patient Population:

  • Febrile Neutropenia: Adult patients with cancer and febrile neutropenia (fever >38°C and absolute neutrophil count <1000/mm³) are typically enrolled.[2]

  • Nosocomial Pneumonia: Patients in intensive care units (ICUs) with nosocomial pneumonia, often requiring mechanical ventilation, are included.[5][6]

Randomization and Blinding: Patients are randomly assigned to receive either this compound/tazobactam or ceftazidime plus amikacin. Due to the different administration regimens, these trials are often open-label, meaning both the investigators and patients know which treatment is being administered.

Dosing Regimens:

  • This compound/Tazobactam: A common dosage is 4.5 g administered intravenously every 6 to 8 hours.[2][3]

  • Ceftazidime: Typically administered at 2 g intravenously every 8 hours.[2][3]

  • Amikacin: Usually administered at a dose of 15-20 mg/kg intravenously once daily.[2][3]

Assessment of Efficacy:

  • Clinical Response: This is often categorized as:

    • Success/Cure: Complete resolution of signs and symptoms of infection.

    • Improvement: Partial resolution of signs and symptoms.

    • Failure: No or worsening signs and symptoms, or death due to infection.

  • Microbiological Response: This is assessed by the eradication, presumed eradication, persistence, or presumed persistence of the baseline pathogen(s) from cultures.

Statistical Analysis: Data is typically analyzed using statistical tests such as the chi-square test or Fisher's exact test for categorical variables and Student's t-test or Wilcoxon's rank-sum test for continuous variables.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial comparing these two antibiotic regimens.

G cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_assessment Assessment cluster_outcome Outcome Screening Patient Screening and Informed Consent Inclusion Inclusion Criteria Met (e.g., Febrile Neutropenia, Nosocomial Pneumonia) Screening->Inclusion Yes Exclusion Exclusion Criteria Met (e.g., Allergy, Severe Renal Impairment) Screening->Exclusion No Randomization Randomization Inclusion->Randomization ArmA This compound/Tazobactam (+/- Amikacin) Randomization->ArmA ArmB Ceftazidime + Amikacin Randomization->ArmB Clinical Clinical Assessment (Signs, Symptoms, Vitals) ArmA->Clinical Microbiological Microbiological Assessment (Cultures) ArmA->Microbiological Safety Safety Assessment (Adverse Events) ArmA->Safety ArmB->Clinical ArmB->Microbiological ArmB->Safety Efficacy Efficacy Analysis (Clinical & Microbiological Success) Clinical->Efficacy Microbiological->Efficacy SafetyAnalysis Safety Analysis Safety->SafetyAnalysis

Caption: A typical experimental workflow for a randomized controlled trial.

Mechanism of Action

The following diagram illustrates the distinct mechanisms of action of the components of the two antibiotic regimens.

G cluster_pip_tazo This compound/Tazobactam cluster_ceft_ami Ceftazidime + Amikacin This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Tazobactam Tazobactam BetaLactamase β-Lactamase Tazobactam->BetaLactamase Inhibits BetaLactamase->this compound Inactivates CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibits Ceftazidime Ceftazidime PBP2 Penicillin-Binding Proteins (PBPs) Ceftazidime->PBP2 Binds to Amikacin Amikacin Ribosome 30S Ribosomal Subunit Amikacin->Ribosome Binds to CellWall2 Bacterial Cell Wall Synthesis PBP2->CellWall2 Inhibits ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits

Caption: Mechanisms of action for the two antibiotic regimens.

References

A Comparative Clinical Efficacy Analysis: Piperacillin/Tazobactam versus Imipenem/Cilastatin

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the clinical performance of two broad-spectrum antibiotics.

This guide provides a comprehensive comparison of the clinical efficacy of piperacillin/tazobactam and imipenem/cilastatin, two widely utilized broad-spectrum antibacterial agents. The information presented is collated from a range of clinical trials and meta-analyses, focusing on key performance indicators and supported by experimental data.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

Both this compound/tazobactam and imipenem/cilastatin exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1][2] this compound, a ureidopenicillin, and imipenem, a carbapenem, are both β-lactam antibiotics.[1][2] They specifically target and bind to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][3] This inhibition disrupts cell wall integrity, leading to cell lysis and bacterial death.[1][3]

Tazobactam and cilastatin are not antibacterial agents themselves but serve to protect their partner antibiotics. Tazobactam is a β-lactamase inhibitor that inactivates many of the bacterial enzymes that would otherwise degrade this compound.[1][4] Cilastatin inhibits the renal enzyme dehydropeptidase I, which prevents the rapid degradation of imipenem in the kidneys, thereby increasing its bioavailability and efficacy.[2][5]

cluster_bacterial_cell Bacterial Cell cluster_antibiotics Antibiotic Action UDP-NAG UDP-N-acetylglucosamine UDP-NAM UDP-N-acetylmuramic acid UDP-NAG->UDP-NAM Synthesis Lipid_II Lipid II Precursor UDP-NAM->Lipid_II Translocation across cell membrane Peptidoglycan_Chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_Chain Transglycosylation Cross-linked_Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) Peptidoglycan_Chain->Cross-linked_Peptidoglycan Transpeptidation PBPs Penicillin-Binding Proteins (PBPs) (Transpeptidases) PBPs->Peptidoglycan_Chain Catalyzes Pip_Taz This compound/Tazobactam Pip_Taz->PBPs Inhibits Imi_Cil Imipenem/Cilastatin Imi_Cil->PBPs Inhibits Beta_Lactamase β-lactamase Beta_Lactamase->Pip_Taz Degrades this compound DHP1 Dehydropeptidase-I (Kidney) DHP1->Imi_Cil Degrades Imipenem Tazobactam Tazobactam Tazobactam->Beta_Lactamase Inhibits Cilastatin Cilastatin Cilastatin->DHP1 Inhibits Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_Arm_A Treatment Arm A (this compound/Tazobactam) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (Imipenem/Cilastatin) Randomization->Treatment_Arm_B Treatment_Period Treatment Period (e.g., 7-14 days) Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period Assessment Clinical and Microbiological Assessment Treatment_Period->Assessment Follow_up Follow-up Period Assessment->Follow_up Data_Analysis Data Analysis (Efficacy and Safety) Follow_up->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Piperacillin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of piperacillin, a widely used antibiotic in research and development, is critical for ensuring laboratory safety and preventing environmental contamination. Improper disposal can introduce active pharmaceutical ingredients into ecosystems and contribute to the development of antimicrobial resistance.[1] This guide provides essential, step-by-step procedures for the handling and disposal of this compound waste in a laboratory setting, in accordance with established safety and environmental regulations.

Core Principles of Pharmaceutical Waste Management

All this compound waste, including expired powders, unused stock solutions, and contaminated labware, must be treated as chemical waste.[1] It should never be disposed of down the drain or in regular trash.[2][3][4] The U.S. Environmental Protection Agency (EPA) and state regulations govern the disposal of pharmaceutical waste, making adherence to institutional guidelines paramount.[4][5] Your facility's Environmental Health & Safety (EHS) department is the primary resource for specific protocols.[6]

Step-by-Step Disposal Procedures

1. Risk Assessment and Personal Protective Equipment (PPE) Before handling this compound, consult the Safety Data Sheet (SDS). Avoid inhalation of dust and contact with skin and eyes.[2][7] Appropriate PPE is mandatory for both routine handling and spill cleanup.

Table 1: Personal Protective Equipment (PPE) Requirements

Condition Required Personal Protective Equipment (PPE)
Routine Handling Lab coat, safety glasses, gloves (latex or nitrile).[2]
Small Spill Cleanup Lab coat, safety glasses, gloves, and a disposable dust mask (e.g., N95).[2]

| Large Spill Cleanup | Chemical splash goggles, protective suit/coveralls, boots, chemical-resistant gloves, and an approved respirator.[2][3] |

2. Segregation of this compound Waste Proper segregation is the foundation of compliant disposal. This compound waste must be kept separate from other waste streams.[8]

  • Pharmaceutical Waste: Includes expired or unused this compound powder, reconstituted solutions, and visibly contaminated items like gloves, bench paper, or vials.

  • Sharps Waste: Needles and syringes used to handle this compound must be placed in a designated, puncture-proof sharps container.[9]

  • Non-Contaminated Waste: Packaging and materials that have not come into contact with this compound may be disposed of as regular trash, per institutional policy.[6]

3. Containment and Labeling Collect all this compound pharmaceutical waste in a designated container provided by your EHS office.[10]

  • The container should be sealable, leak-proof, and clearly labeled as "Pharmaceutical Waste" or "Chemical Waste."[7]

  • For security and safety, waste containers should be kept closed and stored in a designated, secure area away from heat or ignition sources.[2][11]

4. Final Disposal Protocol Once the waste container is full, contact your institution's EHS department to arrange for pickup.[6] Do not attempt to treat this compound waste by autoclaving, as this method does not deactivate all antibiotics.[1] The standard final disposal method for pharmaceutical waste is incineration by a licensed environmental management vendor, which ensures the complete destruction of the active pharmaceutical ingredient.[4][6][11]

Accidental Spill Management

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and contamination.[7]

For Small Spills (Powder):

  • Ensure the area is well-ventilated.[3]

  • Wearing appropriate PPE (see Table 1), use tools to gently place the spilled solid into a designated waste container.[2]

  • A high-efficiency vacuum may be used, but avoid actions that generate dust.[10]

  • Clean the contaminated surface with soap and water, and dispose of all cleanup materials as pharmaceutical waste.[2]

For Large Spills (Powder):

  • Evacuate and restrict access to the area.[3]

  • Alert your laboratory supervisor and EHS department immediately.[7]

  • Only personnel trained in hazardous spill cleanup should perform the cleanup, wearing enhanced PPE (see Table 1).[7]

  • Use a shovel or other appropriate tools to transfer the material into a suitable, labeled waste disposal container.[2]

  • Thoroughly decontaminate the spill site to remove any residual material.[10]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow start This compound Waste Generated (Expired powder, unused solution, contaminated items) segregate Step 1: Segregate Waste Separate from regular trash & biohazards start->segregate spill Accidental Spill Occurs start->spill contain Step 2: Contain Properly Use designated, sealed, and labeled pharmaceutical waste containers. segregate->contain ehs Step 3: Arrange for Pickup Contact Environmental Health & Safety (EHS) contain->ehs spill_proc Follow Spill Cleanup Procedure (See Table 1 for PPE) spill->spill_proc Emergency Response spill_proc->contain Contained spill waste incineration Step 4: Final Disposal Transport to a licensed facility for incineration ehs->incineration

References

Safeguarding Your Research: A Comprehensive Guide to Handling Piperacillin

Author: BenchChem Technical Support Team. Date: November 2025

Proper handling of Piperacillin is paramount in a laboratory setting to ensure personnel safety and prevent contamination. As a penicillin-class antibacterial agent, this compound can cause hypersensitivity reactions and requires specific protocols for its use and disposal.[1][2] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. Engineering controls, such as local exhaust ventilation, should always be in place to minimize airborne contaminants.[2][3]

Task Required Personal Protective Equipment
Routine Handling & Compounding Gloves: Two pairs of chemical-resistant nitrile or latex gloves.[2][4] The inner glove should be under the gown cuff and the outer glove over the cuff.[4] Eye Protection: Chemical safety goggles or safety glasses.[1][5][6] Respiratory Protection: A disposable dust mask (e.g., N95) is required if dust generation is likely.[2] Body Protection: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[4] A lab coat is also an option.[2]
Responding to Large Spills or Fire Gloves: Heavy rubber gloves.[1] Eye Protection: Chemical safety goggles.[1][2] Respiratory Protection: A self-contained breathing apparatus (SCBA) should be used to avoid inhaling the product or fumes.[1][2][7] Body Protection: A full protective suit and appropriate boots.[1][2]

Operational Plan: Safe Handling and Storage Protocols

Adherence to a strict operational plan minimizes the risk of exposure and ensures product integrity.

Methodology for Safe Handling
  • Preparation: Before handling, ensure a safety shower and eye wash station are accessible.[1][5] Prepare the work area in a designated space with adequate ventilation, such as a chemical fume hood or an area with mechanical exhaust.[1][2]

  • Donning PPE: Put on all required PPE as specified in the table above. Wash hands before putting on gloves.[4]

  • Handling: Avoid actions that create dust.[5][7] Prevent all contact with skin, eyes, and clothing.[1][2] Avoid prolonged or repeated exposure.[1][2]

  • Decontamination: After handling, wipe down the work surface with a water/detergent solution.[1]

  • Doffing PPE: Remove the outer pair of gloves and dispose of them in a sealed bag.[4] Remove the gown, followed by the inner gloves. Wash hands thoroughly with soap and water after all PPE is removed.[4][7]

Storage Conditions
Parameter Requirement
Temperature Store at controlled room temperature: 20°C to 25°C (68°F to 77°F).[1][3]
Excursions are permitted between 15°C and 30°C (59°F and 86°F).[1][3]
Incompatible Materials Keep away from strong oxidizing agents and bases.[2][3][7]
Container Keep container tightly closed in a dry, cool, and well-ventilated area.[2][5]

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to spills and exposures is critical.

Spill Response Protocol
  • Small Spills:

    • Ensure appropriate PPE is worn, including a dust mask.[2]

    • Use tools to carefully place the spilled solid into a labeled, convenient waste disposal container.[2] A high-efficiency vacuum or a damp cloth can be used to clean up remaining particles.[7]

    • Clean the spill site by spreading water and soap on the contaminated surface and wipe thoroughly.[2][3]

  • Large Spills:

    • Evacuate all non-essential personnel from the area.[1][7]

    • Switch off any potential ignition sources.[1]

    • Don the appropriate PPE for large spills, including an SCBA, full protective suit, heavy rubber gloves, and boots.[1][2]

    • Use a shovel to transfer the material into a sealed and labeled waste disposal container.[2]

    • Ventilate the area and wash the spill site with a water/detergent solution after the material has been collected.[1]

First Aid Measures
Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, separating eyelids with fingers.[1][3] Seek immediate medical attention.[3]
Skin Contact Remove contaminated clothing and shoes.[1][3] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][3] Seek medical attention if a rash or irritation develops.[3][5]
Inhalation Move the person to fresh air.[1][2] If breathing becomes difficult, a physician should be called.[1]
Ingestion Wash out the mouth with water.[1] Do not induce vomiting. Never give anything by mouth to an unconscious person.[1][3] Seek immediate medical attention.[3]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination.

  • Containment: Collect all waste material, including spilled solids, contaminated cleaning materials, and used PPE, into a suitable, sealed, and appropriately labeled container.[3][7]

  • Regulations: Drain disposal is not recommended.[1][2] All waste must be disposed of according to applicable local, state, and federal regulations.[1]

  • Consultation: If unsure, consult with your institution's environmental health and safety department or a licensed professional waste disposal service.

Standard Operating Procedure for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling Procedure cluster_disposal 3. Waste Management cluster_emergency Emergency Actions A Verify Engineering Controls (Fume Hood, Eye Wash) B Assemble Required PPE A->B C Don PPE (Gown, Goggles, Double Gloves) B->C D Handle this compound (Avoid Dust Generation) C->D E Decontaminate Work Surface D->E J Spill Occurs D->J If Spill K Exposure Occurs D->K If Exposure F Doff PPE (Outer Gloves -> Gown -> Inner Gloves) E->F G Wash Hands Thoroughly F->G H Collect Waste in a Sealed, Labeled Container G->H I Store for Professional Disposal H->I L Follow Spill Response Protocol J->L M Administer First Aid K->M

Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.